The table below summarizes the fundamental chemical and structural information for Cyclovalone.
| Property | Description |
|---|---|
| IUPAC Name | (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [1] |
| Molecular Formula | C₂₂H₂₂O₅ [2] |
| Molecular Weight | 366.41 g/mol [2] [3] |
| CAS Registry Number | 579-23-7 [3] |
| Other Aliases | Beveno, cyqualon, cycvalon, vanilone [3] [2] |
| Structural Feature | Synthetic curcumin analog with a central cyclohexanone ring replacing the native diketone [4] |
This compound can be structurally modified to enhance its properties. The following diagram illustrates the core structure of this compound and its transformation into a di-Mannich base derivative, a modification that can improve antioxidant activity and solubility [1].
The Mannich reaction is a key method for modifying this compound [1]. The general protocol is as follows:
This compound demonstrates a broad spectrum of biological activities, as summarized in the table below.
| Activity | Experimental Findings | Citation |
|---|---|---|
| Anti-inflammatory | Orally active; inhibits cyclooxygenase. | [3] |
| Antitumor / Antiproliferative | Inhibits proliferation of LNCaP and PC-3 prostate cancer cells (0.2-10 μg/mL); disrupts cell cycle (reduces G0/G1, increases S/G2/M phases). In vivo: Reduces ventral prostate weight in mice (9.5-38 mg/kg, oral, 14 days); inhibits PC-3 xenograft tumor growth (38 mg/kg, oral, 20 days). | [3] |
| Antioxidant | Exhibits free radical-scavenging activity. Di-Mannich base derivative 2a showed highest activity (IC₅₀ = 39.0 μM in DPPH assay). | [1] |
| Anti-HIV | Conserves anti-HIV activity of curcumin. | [4] |
| Antibacterial (Computational) | In silico studies show binding affinity for Salmonella typhi L, D-Transpeptidases (binding energy -7.60 kcal/mol in AutoDock), suggesting potential to inhibit toxin secretion. | [5] |
| Photosensitizing | Proposed enhanced excited-state stability over curcumin; however, exhibits very fast photodegradation in organic solvents. | [4] [6] |
For researchers aiming to replicate or build upon existing work, here are methodologies for key experiments cited in the literature.
Cell Proliferation and Cell Cycle Analysis [3]:
In Vivo Efficacy Study [3]:
Antioxidant Activity (DPPH Assay) [1]:
The diverse activities of this compound open several avenues for research and development, summarized in the diagram below.
A primary challenge for this compound is its photostability. Studies note very fast photodegradation in organic solvents [4] [6], a critical consideration for its development as a photosensitizer and for formulation.
The photostability and excited-state dynamics of photosensitizers are critical determinants in the development of effective photodynamic therapies and pharmaceutical applications. Curcumin, a natural diarylheptanoid from turmeric (Curcuma longa L.), has emerged as a promising photosensitizer with demonstrated antimicrobial activity and antioxidant properties [1]. However, its clinical application faces significant limitations due to rapid photodegradation and fast excited-state decay mechanisms that reduce its efficacy as a photosensitizer [2] [3]. To address these limitations, cyclovalone was developed as a synthetic curcumin derivative with strategic molecular modifications aimed at enhancing photostability while maintaining therapeutic potential.
The fundamental distinction between these compounds lies in their core molecular structures. While curcumin features a β-diketone keto-enol system that undergoes rapid excited-state intramolecular proton transfer (ESIPT), this compound incorporates a saturated cyclohexanone ring in place of this system [2]. This structural modification was designed to produce a more stable excited state, potentially leading to enhanced phototoxicity for therapeutic applications [2] [4]. Both compounds retain the phenolic rings with methoxy and hydroxyl substituents that are essential for their biological activity, including antioxidant properties and interactions with key biomolecular targets [2].
Table 1: Comparative Molecular Characteristics of this compound and Curcumin
| Property | This compound | Curcumin |
|---|---|---|
| Core Structure | Cyclohexanone ring | Keto-enol system |
| Intramolecular H-bonding | Limited to phenyl substituents | Extensive keto-enolic intramolecular H-bond (KEIHB) |
| Primary Decay Mechanism | Not specified in literature | Excited-state intramolecular proton transfer (ESIPT) |
| ESIPT Capability | No | Yes |
| Reketonization Pathway | No | Yes |
| Solvent H-bonding Sensitivity | Lower | Higher |
| Photostability | Variable across solvents | Poor (42.1% degradation in 10 min under blue light) [3] |
The structural modification in this compound fundamentally alters its photophysical behavior compared to curcumin. In curcumin, the presence of the keto-enolic system enables the formation of a strong intramolecular hydrogen bond (KEIHB) between the ketone and enol carbonyl groups, which facilitates the ultrafast ESIPT process that dominates its excited-state decay [2]. This proton transfer represents the main non-radiative decay pathway for keto-enolic curcuminoids and significantly limits their efficacy as photosensitizers. Additionally, curcumin undergoes reketonization dynamics involving excited-state cis/trans isomerization and subsequent transfer of the non-H-bonded enol proton to the carbonyl carbon, further contributing to its rapid deactivation [2].
In contrast, this compound's cyclohexanone replacement eliminates both the ESIPT and reketonization pathways that dominate curcumin's decay dynamics [2]. This structural alteration potentially results in an excited state that is more stable than that of curcumin, which should theoretically produce enhanced phototoxicity. Furthermore, this compound retains the biological activity of curcumin, including anti-inflammatory and anti-HIV properties, making it a promising candidate for further development as a photosensitizer with optimized properties [2].
Table 2: Experimental Photostability Measurements Across Formulations
| Compound/Formulation | Experimental Conditions | Degradation Rate/Extent | Reference |
|---|---|---|---|
| Curcumin (unformulated) | Blue light (425±5 nm), 10 min | 42.1% degradation | [3] |
| Curcumin (unformulated) | Red light (620±5 nm), 10 min | Approximately 24.8% degradation (calculated) | [3] |
| PDA-Cur NPs | Blue light, 10 min | ~21% degradation (50% reduction vs. plain curcumin) | [3] |
| PDA-Cur NPs | Red light, 10 min | ~46% reduction in degradation vs. plain curcumin | [3] |
| This compound | Organic solvents, UV exposure | Highly variable across solvents | [2] |
| Triple-loaded nanoemulsion | UV and white light (72,000-84,000 lux hours) | 416% increase in curcumin half-life | [5] |
The photodegradation kinetics of unformulated curcumin demonstrate exceptional sensitivity to wavelength, with blue light causing significantly faster degradation compared to red light [3]. This has profound implications for the handling and processing of curcumin in both research and manufacturing environments. The degradation rate of approximately 42.1% after just 10 minutes of blue light exposure highlights the critical need for appropriate light protection during experiments and formulation development [3].
For this compound, the available data indicates that its photostability profile varies considerably across different organic solvents, suggesting that solvent-solute interactions play a crucial role in its degradation pathways [2]. Although specific quantitative degradation rates for this compound across different solvents were not provided in the available literature, the research confirms that its photodegradation behavior was systematically studied in four organic solvents using HPLC, and relative degradation rates were calculated [2]. This solvent-dependent stability represents an important consideration for pharmaceutical formulation development.
The investigation of photophysical properties for both compounds relies on a suite of advanced spectroscopic techniques that provide complementary information about molecular behavior:
UV-Vis Absorption Spectroscopy: This fundamental technique monitors the electronic transitions of molecules, providing information about chromophore stability and degradation kinetics. Measurements are typically performed using 1 cm quartz cells with temperature control to ensure reproducibility [6]. For quantitative analysis, standard curves are established at the maximum absorption wavelength (approximately 425 nm for curcumin) [3].
Time-Resolved Fluorescence Spectroscopy: This method characterizes the excited-state dynamics and decay pathways of photosensitizers. It is particularly valuable for quantifying processes like ESIPT in curcumin and evaluating how structural modifications in this compound alter these dynamics [2]. Measurements typically involve excitation at specific wavelengths (e.g., 266 nm) with detection at emission maxima (e.g., 335 nm for certain analyses) [6].
FTIR Spectroscopy: This technique provides crucial information about molecular interactions, particularly hydrogen bonding patterns that significantly influence photostability. The OH-stretching region (around 3430 cm⁻¹ for this compound in solid state) offers insights into intramolecular H-bonding strength and solvent interactions [2] [7]. Modern FTIR spectrometers with ATR accessories enable rapid measurement of solid and liquid samples with high resolution (4 cm⁻¹) after multiple scans (typically 128) for improved signal-to-noise ratio [6].
Standardized light exposure methodologies are essential for generating reproducible photostability data:
Light Source Calibration: The intensity of light sources should be quantitatively measured using chemical actinometry (e.g., potassium ferrioxalate actinometry) to ensure consistent exposure conditions across experiments [6]. Light sources with specific wavelength ranges (e.g., blue light at 425±5 nm, red light at 620±5 nm) are employed to evaluate wavelength-dependent degradation [3].
Forced Degradation Studies: Samples are exposed to controlled light intensities for predetermined durations, with the ICH guideline on photostability testing providing a framework for standardized protocols [5]. Extended exposure tests (e.g., 72,000-84,000 lux hours) can evaluate formulation efficacy under stressed conditions [5].
HPLC-Based Quantification: High-performance liquid chromatography with UV detection provides precise quantitative analysis of degradation kinetics. This method enables specific quantification of parent compound loss and potentially identifies degradation products through retention time matching with standards [3] [5].
Experimental workflow for photostability assessment integrating multiple analytical techniques
Theoretical approaches provide valuable molecular-level insights into photophysical behavior:
Density Functional Theory (DFT): These calculations model electronic structures, molecular orbital properties, and chemical reactivity, helping interpret experimental observations and predict molecular behavior [8] [5].
Molecular Docking Simulations: These studies predict intermolecular interactions between photosensitizers and host molecules (e.g., cyclodextrins), guiding the rational design of stabilization strategies [6].
Natural Population Analysis: This advanced computational method reveals charge transfer mechanisms and electron density redistribution that contribute to photostabilization in host-guest systems [6].
Several nanocarrier systems have demonstrated efficacy in improving the photostability of photosensitizers:
Polydopamine-Based Nanocarriers: Polydopamine-curcumin composite nanoparticles (PDA-Cur NPs) have shown remarkable photoprotective effects, reducing curcumin degradation under blue light by approximately 50% compared to unformulated curcumin [3]. These systems achieve loading percentages of 65.7% after 2 hours and provide sustained release profiles (41.9% release in 8 hours at pH 6.0) while enhancing photodynamic therapy efficacy against cancer cells [3].
Cyclodextrin Nanosponges: β-cyclodextrin-based nanosponges crafted using melt or microwave-assisted methods significantly improve the solubility and photostability of poorly stable compounds like ellagic acid, suggesting potential application for curcumin and this compound [7]. These systems form both inclusion and non-inclusion complexes with drug moieties, allowing more interaction sites and higher drug entrapment compared to natural cyclodextrins [7].
Triple-Loaded Nanoemulsions: Incorporating natural stabilizers like coffee extract alongside photosensitizers in nanoemulsion systems has demonstrated dramatic improvements in photostability, increasing the half-lives of curcumin and capsaicin by 416% and 390%, respectively [5]. These systems leverage synergistic antioxidative properties and hydrogen bonding interactions between compounds to enhance stability [5].
Host-guest complexation represents another effective approach to photostabilization:
The comparative analysis of this compound and curcumin reveals distinct structure-property relationships that inform their potential pharmaceutical applications. This compound's structural modification successfully addresses the fundamental photostability limitations of curcumin by eliminating the rapid ESIPT and reketonization decay pathways. However, comprehensive quantitative comparisons under standardized conditions are needed to fully validate its proposed advantages.
Cyclovalone (CYV) is a synthetic curcumin derivative designed for enhanced photostability. Its key structural modification and resulting photophysical properties are summarized in the table below.
| Property | Curcumin (CURC) | This compound (CYV) |
|---|---|---|
| Core Structure | Keto-enol system | Cyclohexanone ring [1] [2] |
| Main Decay Pathways | Excited-State Intramolecular Proton Transfer (ESIPT), reketonization, intermolecular charge transfer [1] [2] | Pathways related to solute-solvent H-bonding; ESIPT and reketonization are eliminated [1] [2] |
| S1 State Stability | Low (very fast excited-state dynamics) [1] [2] | Theoretically more stable (aim of design) [1] [2] |
| Photodegradation | Known instability | Very fast photodegradation in organic solvents [1] [2] |
The 2014 study employed several spectroscopic and analytical techniques to characterize CYV's behavior [1] [2].
The following diagram illustrates the logical relationship between the core structural modification of this compound and its resulting photophysical properties.
The design logic of this compound shows how its modified core structure dictates its photophysical behavior and highlights a key challenge [1] [2].
This compound (CYV) represents a strategically modified curcumin derivative in which the conventional keto-enolic system is replaced by a saturated cyclohexanone ring. This structural modification was designed to enhance the excited-state stability of the parent compound, curcumin (CURC), which suffers from extremely fast excited-state dynamics that limit its efficacy as a photosensitizer. The fundamental hypothesis behind CYV's development posits that by eliminating the keto-enolic moiety responsible for rapid non-radiative decay via excited-state intramolecular proton transfer (ESIPT), the compound would exhibit superior photophysical properties while maintaining the therapeutic benefits of curcuminoids. Research has confirmed that CYV conserves significant ground-state biological activities of CURC, including anti-inflammatory and anti-HIV properties, making it a promising candidate for photodynamic applications. [1] [2]
The solvation behavior of CYV plays a crucial role in determining its photophysical properties and overall efficacy as a potential photosensitizer. Unlike curcumin, which predominantly exists in enol forms across various solvents, CYV's cyclohexanone-based structure fundamentally alters its interaction patterns with solvent molecules. Understanding these solvation patterns is essential for rational drug design and formulation development, particularly because the photophysics of potential photosensitizers incorporated into drug carriers is heavily influenced by the microenvironment polarity and H-bonding characteristics. This technical analysis comprehensively examines the solvation patterns of CYV across diverse solvent environments, providing researchers with detailed methodological protocols and structural insights for advancing curcuminoid-based therapeutic development. [1] [2]
The molecular structure of this compound features a central cyclohexanone ring flanked by two phenyl rings substituted with hydroxyl and methoxy groups at the para and meta positions, respectively. This strategic modification replaces the β-diketone bridge present in native curcumin, thereby eliminating the possibility of keto-enol tautomerism that characterizes the parent compound. The structural rigidity imparted by the cyclohexanone ring significantly influences the compound's electronic distribution and intermolecular interaction capabilities. Most notably, this modification prevents the excited-state intramolecular proton transfer (ESIPT) mechanism that accounts for the rapid non-radiative decay observed in curcumin and other β-diketone curcuminoids. [1] [2]
Table 1: Comparative Molecular Properties of this compound and Curcumin
| Property | This compound | Curcumin |
|---|---|---|
| Central moiety | Cyclohexanone ring | Keto-enol system |
| Tautomerism | Absent | Extensive (keto-enol equilibrium) |
| ESIPT capability | No | Yes (primary decay mechanism) |
| Primary structural feature | Saturated bridge | Conjugated unsaturated bridge |
| Intramolecular H-bonding | Phenyl substituents only | Keto-enol and phenyl substituents |
The key functional groups responsible for CYV's solvation behavior include the carbonyl group of the cyclohexanone ring and the hydroxyl/methoxy substituents on the phenyl rings. These groups serve as potential hydrogen bonding sites that mediate specific solute-solvent interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the phenolic hydroxyl groups can function as both hydrogen bond donors and acceptors. The methoxy groups primarily participate as hydrogen bond acceptors. This complement of functional groups enables CYV to engage in diverse solvent interactions that significantly influence its ground and excited state properties. The absence of the strongly intramolecularly H-bonded keto-enol system present in curcumin makes CYV more susceptible to specific solvent interactions, particularly with protic solvents that can form intermolecular hydrogen bonds with the available functional groups. [1] [2]
The investigation of CYV's solvation patterns necessitates a systematic solvent selection approach that encompasses varied polarity and hydrogen-bonding characteristics. The original research employed organic solvents spanning multiple categories to comprehensively probe different solute-solvent interaction mechanisms. This strategic selection enables researchers to decouple the effects of general polarity from specific hydrogen-bonding interactions, providing insights into the dominant factors governing CYV's solvation behavior and photophysical properties. [1] [3]
Table 2: Solvent Classification Framework for this compound Studies
| Solvent Category | Representative Solvents | Key Solvent Parameters | Primary Interaction Type |
|---|---|---|---|
| Non-polar | Cyclohexane | ε = 2.02, α = 0, β = 0 | Dispersion forces only |
| Polar weakly H-bonding | Chloroform, Dichloromethane, Acetonitrile | ε = 4.81-38.8, α = 0.13-0.44, β = 0-0.31 | Dipole-dipole, weak H-bonding |
| H-bond acceptors | Dimethylformamide, Dimethylsulfoxide | ε = 37.6-48.9, α = 0, β = 0.69-0.76 | Carbonyl-solvent H-bonding |
| Protic solvents | Methanol, Ethanol, Isopropanol | ε = 19.92-33.62, α = 0.78-0.93, β = 0.62-0.95 | Strong H-bond donation/acceptation |
The solvent parameters outlined in Table 2 provide a quantitative basis for understanding CYV-solvent interactions. The dielectric constant (ε) measures the solvent's ability to reduce electrostatic forces between charged species, thereby reflecting its general polarity. The Kamlet-Taft parameters offer more specific information about hydrogen-bonding capabilities: the hydrogen bond donor acidity (α) characterizes the solvent's ability to donate a proton in a hydrogen bond, while the hydrogen bond acceptor basicity (β) quantifies its ability to accept a proton. This systematic solvent classification enables meaningful correlation between solvent properties and observed spectroscopic behaviors, facilitating prediction of CYV's behavior in untested environments or complex biological systems. [3]
Fourier Transform Infrared (FTIR) spectroscopy serves as a powerful technique for characterizing hydrogen bonding patterns of CYV in different solvent environments. The experimental protocol involves preparing sample solutions at concentrations ranging from 1-5 mM in anhydrous solvents representing each category outlined in Table 2. Spectra should be collected using a FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector to ensure high sensitivity. For each measurement, a background spectrum of the pure solvent should be collected and automatically subtracted from the sample spectrum to isolate the solute absorption features. The solution should be contained in sealed transmission cells with calcium fluoride or barium fluoride windows (1.0 mm pathlength) to allow access to the mid-IR region, particularly the OH and carbonyl stretching regions critical for H-bonding assessment. For solid-state reference measurements, the KBr pellet method is recommended, wherein approximately 1 mg of CYV is thoroughly mixed with 200 mg of dried potassium bromide and pressed under vacuum to form a transparent pellet. All measurements should be conducted at controlled temperature (25°C) with multiple scans (typically 64-128) averaged to improve signal-to-noise ratio. [1]
The OH stretching region (3200-3600 cm⁻¹) provides particularly valuable insights into CYV's hydrogen bonding patterns. In the solid state, the OH-stretching band appears at approximately 3430 cm⁻¹, significantly lower than the characteristic 3700 cm⁻¹ value for free OH groups. This redshift indicates that the phenyl OH groups participate in hydrogen bonds of moderate strength. The consistency of this band position across different embedding media in the solid state suggests the formation of intramolecular hydrogen bonds between the hydroxyl and methoxy substituents on the phenyl rings. This specific intramolecular interaction appears to be a conserved structural feature that persists regardless of the immediate environment. The absence of significant shifts in the solid-state OH-stretching frequency across different media provides evidence for the predominance of these intramolecular H-bonds over intermolecular interactions with the environment in solid phases. [1]
In solution phase, the OH-stretching vibrations exhibit solvent-dependent shifts that reveal specific solute-solvent interactions. Protic solvents like methanol and ethanol induce significant broadening and redshift of the OH-stretching band, indicating that the phenolic hydroxyl groups engage in intermolecular H-bonding with solvent molecules. This perturbation of the intramolecular H-bonding pattern observed in the solid state demonstrates the competitive nature of solute-solvent versus intramolecular interactions. The carbonyl stretching vibration of the cyclohexanone moiety (approximately 1710 cm⁻¹) also exhibits solvent-dependent shifts, particularly in H-bond donating solvents like chloroform and alcohols, where the carbonyl oxygen serves as a H-bond acceptor. This complementary information from different spectral regions enables comprehensive mapping of CYV's H-bonding interactions in various solvent environments. [1]
UV-Vis absorption spectroscopy provides critical insights into the electronic structure of CYV and its modulation by solvent interactions. For these experiments, prepare dilute solutions of CYV (approximately 10-20 μM) in a comprehensive series of solvents spanning the categories outlined in Table 2. Use high-purity solvents (≥99.5%) to minimize interference from impurities, and prepare solutions fresh daily to prevent degradation artifacts. Measure absorption spectra using a double-beam spectrophotometer equipped with matched quartz cuvettes (1 cm pathlength). Perform baseline correction with pure solvent in the reference cell, and maintain constant temperature (25°C) throughout measurements using a Peltier temperature controller. For quantitative comparisons, determine molar extinction coefficients at absorption maxima using the Beer-Lambert law from measurements at 3-5 concentrations within the linear response range. For solvatochromic analysis, record spectra of the same CYV sample in multiple solvents in rapid succession to minimize potential batch variation. [1] [2]
The UV-Vis absorption spectrum of CYV characteristically displays a strong π-π* transition in the 350-450 nm region, with the exact position and shape being highly solvent-dependent. This solvatochromic behavior provides valuable information about the polarity of CYV's microenvironment and the nature of solute-solvent interactions. In non-polar solvents like cyclohexane, the absorption maximum typically appears at shorter wavelengths, indicating a less stabilized excited state relative to the ground state. As solvent polarity increases, a bathochromic shift (redshift) of the absorption maximum is generally observed, reflecting greater stabilization of the excited state due to dipole-dipole interactions. Additionally, the absorption band shape and vibronic structure provide information about the conformational flexibility and heterogeneity of solvated CYV species. Well-resolved vibronic structure in non-polar environments suggests relatively rigid solute structures, while band broadening in polar solvents indicates greater conformational flexibility or the presence of multiple solvated species. [1] [2]
The extent of solvatochromism observed for CYV is notably different from that of native curcumin, reflecting their distinct electronic structures. While curcumin exhibits pronounced solvatochromism due to its highly polar keto-enol system, CYV's saturated cyclohexanone bridge results in more modest spectral shifts with changing solvent polarity. However, specific interactions with H-bonding solvents produce distinctive spectral modifications that can be correlated with the Kamlet-Taft solvent parameters. These correlations allow quantitative assessment of the relative contributions of general polarity versus specific H-bonding interactions to the overall solvatochromic response. Such analyses reveal that CYV's electronic transitions are particularly sensitive to H-bond donating solvents that interact with the carbonyl oxygen, providing complementary evidence to the FTIR data regarding specific solute-solvent interaction patterns. [1]
Steady-state fluorescence spectroscopy offers insights into CYV's excited-state properties and their dependence on solvation environment. For these measurements, use the same sample preparations described for UV-Vis spectroscopy, with careful attention to maintaining optical densities below 0.1 at the excitation wavelength to prevent inner filter effects. Employ a spectrofluorometer equipped with both excitation and emission monochromators, and use a xenon arc lamp as the excitation source. Set excitation wavelengths at the absorption maximum in each respective solvent, with spectral bandwidths typically between 2-5 nm for both excitation and emission. Perform corrected spectra acquisition using instrumental correction functions based on predetermined excitation source profiles and detector sensitivity curves. Determine fluorescence quantum yields using a reference standard with known quantum yield (such as quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) using the comparative method with appropriate refractive index corrections. For each solvent, record fluorescence excitation spectra at multiple emission wavelengths to verify the origin of emitting species and detect potential aggregates or impurities. [1] [2]
The fluorescence emission of CYV exhibits pronounced solvatochromism, typically displaying larger Stokes shifts than observed in absorption measurements. This behavior indicates significant solvent reorganization following photoexcitation, as solvent molecules reorient to stabilize the newly created excited-state dipole moment. In polar solvents, the emission maxima shift to longer wavelengths compared to non-polar environments, with the magnitude of this shift correlating with solvent polarity parameters. Additionally, the fluorescence intensity and quantum yield vary substantially across different solvents, reflecting solvent-dependent competition between radiative and non-radiative decay pathways. Protic solvents generally produce lower fluorescence quantum yields, suggesting that H-bonding interactions facilitate non-radiative decay processes. The spectral bandwidth of emission also provides information about the heterogeneity of solvation environments, with broader emissions indicating a wider distribution of solute-solvent configurations. [1] [2]
Time-correlated single-photon counting (TCSPC) represents the method of choice for characterizing the excited-state dynamics of CYV across different solvent environments. The experimental setup requires a picosecond pulsed laser source (such as a mode-locked Ti:Sapphire laser with frequency doubling) for excitation, with repetition rates typically around 1-10 MHz. Set the excitation wavelength to the absorption maximum of CYV in each solvent, using appropriate bandpass filters to isolate the desired excitation wavelength. Collect fluorescence decays at the emission maximum for each solvent using a microchannel plate photomultiplier or single-photon avalanche diode detector with instrumental response function better than 30 ps. Record decays until reaching at least 10,000 counts in the peak channel to ensure adequate statistics for multi-exponential fitting. For analysis, use iterative reconvolution procedures with the instrument response function to extract fluorescence lifetimes, employing appropriate fitting algorithms (such as maximum likelihood estimation) to determine lifetime components and their relative amplitudes. [1] [3]
The fluorescence decay dynamics of CYV typically require multi-exponential fitting functions, indicating the presence of multiple excited-state species or deactivation pathways. The extracted lifetime components range from picoseconds to nanoseconds, with their relative amplitudes varying systematically with solvent properties. In non-polar solvents, longer lifetime components generally dominate, reflecting reduced efficiency of non-radiative decay pathways. In contrast, H-bonding solvents typically enhance the amplitude of shorter lifetime components, indicating H-bond-facilitated non-radiative decay. The average fluorescence lifetime (amplitude-weighted) thus serves as a valuable indicator of overall excited-state stability across different environments. Compared to native curcumin, CYV generally exhibits longer fluorescence lifetimes, particularly in non-polar solvents, confirming the successful suppression of the efficient ESIPT mechanism that characterizes the parent compound. This enhanced excited-state stability underpins CYV's potential as a superior photosensitizer. [1]
Photostability assessment represents a critical component of CYV characterization, given the compound's potential application as a photosensitizer in photodynamic therapy. The experimental protocol involves preparing standard solutions of CYV (approximately 0.1 mg/mL) in selected representative solvents, including methanol, ethanol, acetonitrile, and dimethylformamide. Transfer aliquots (2 mL) to quartz cuvettes with tight-fitting caps to prevent solvent evaporation during irradiation. Irradiate samples using a xenon arc lamp equipped with appropriate filters to simulate solar radiation or specific wavelength ranges of interest. Include dark controls for each solvent by wrapping identical samples in aluminum foil. Remove aliquots (100 μL) at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes) for HPLC analysis. Perform chromatographic separation using a reversed-phase C18 column (150 × 4.6 mm, 5 μm particle size) with mobile phases typically consisting of water-acetonitrile or water-methanol gradients at flow rates of 1 mL/min. Employ UV detection at the absorption maximum of CYV, and quantify degradation by monitoring the decrease in parent compound peak area relative to initial values. Use internal standards when precise quantification is required. [1]
The photodegradation of CYV generally follows apparent first-order kinetics, enabling quantification via rate constants derived from the slope of ln(C/C₀) versus irradiation time. The degradation rate constants vary significantly across different solvents, with the fastest degradation typically observed in protic solvents like methanol and ethanol. This accelerated degradation in alcohols suggests possible involvement of solvent-derived radicals in the degradation mechanism. The relative degradation rates across the four tested solvents provide valuable structure-reactivity insights, with hydrogen-bond donating capacity correlating with enhanced degradation. The identification of major degradation products via mass spectrometric detection coupled with HPLC offers mechanistic insights into the predominant degradation pathways. These typically involve oxidation reactions at the phenolic hydroxyl groups and possible cleavage of the methoxy substituents. Compared to native curcumin, CYV generally exhibits superior photostability in aprotic environments but comparable or slightly reduced stability in protic solvents, highlighting the complex interplay between molecular structure, solvation environment, and photochemical reactivity. [1]
The comprehensive dataset obtained from the aforementioned techniques enables meaningful correlations between solvent parameters and CYV's observed properties. Statistical analysis reveals that no single solvent parameter adequately explains all observed solvation effects; rather, multiple linear regression using Kamlet-Taft parameters (α, β, π) provides the most satisfactory correlation with spectroscopic observables. For example, variations in fluorescence quantum yield correlate most strongly with the hydrogen bond donor acidity (α) of the solvent, while absorption maxima shifts show better correlation with the polarity/polarizability parameter (π). These differential correlations provide mechanistic insights into the specific interactions dominating different photophysical processes. [1] [3]
The integration of data across multiple techniques enables construction of a coherent model of CYV's solvation patterns and their photophysical consequences. Specifically, correlations between FTIR band shifts (indicating specific H-bonding interactions), UV-Vis solvatochromism (reflecting general polarity effects), fluorescence lifetimes (reporting on excited-state dynamics), and degradation rates (indicating photochemical reactivity) reveal how specific molecular-level interactions translate to macroscopic observables. This holistic understanding provides predictive capability for CYV's behavior in untested environments, including complex biological systems or drug delivery vehicles. Moreover, these correlations highlight the critical role of solvation dynamics in modulating CYV's efficacy as a potential photosensitizer, informing rational formulation strategies for practical applications. [1] [2]
Based on the comprehensive characterization of CYV's solvation patterns, several technical recommendations emerge for researchers designing related studies. First, employ a minimum of six solvents spanning the full range of polarity and H-bonding capabilities to adequately decouple these often-conflated effects. Second, prioritize simultaneous measurement of multiple spectroscopic techniques on the same sample preparations to ensure valid correlations across datasets. Third, include internal references (such as known solvatochromic dyes) when comparing absolute spectral shifts across different instruments or laboratories. Fourth, exercise particular care in handling and storage of CYV solutions due to their demonstrated photolability, using amber vials and minimal light exposure during preparation and measurement. Finally, complement empirical solvent characterization with computational modeling where possible, as molecular dynamics simulations can provide atomic-level insights into solute-solvent interaction patterns that complement experimental observations. [1] [4]
For researchers specifically interested in CYV's potential as a photosensitizer, recommended key characterization endpoints include fluorescence quantum yield in dimethylformamide (representing an environment similar to many drug delivery vehicles), photodegradation quantum yield in aqueous buffer, and singlet oxygen quantum yield in the intended application environment. These specific parameters most directly predict in-practice performance and enable meaningful comparison with existing photosensitizers. Additionally, when moving toward biological evaluation, carefully consider the solvation environment within intended delivery vehicles (liposomes, micelles, nanoparticles) as these microenvironments often differ significantly from bulk solvents, potentially altering photophysical and photochemical properties. [1] [2]
The following diagram illustrates the key experimental workflows and their interrelationships in characterizing CYV solvation patterns:
Experimental workflow for this compound solvation analysis
The comprehensive analysis of This compound solvation patterns across diverse solvent environments reveals complex interplay between specific solute-solvent interactions and macroscopic photophysical properties. The replacement of curcumin's keto-enolic system with a cyclohexanone ring successfully suppresses the efficient ESIPT mechanism responsible for curcumin's rapid excited-state deactivation, resulting in enhanced excited-state stability. However, this modification also renders CYV susceptible to specific solvation effects, particularly H-bonding interactions with protic solvents that can facilitate alternative non-radiative decay pathways. The systematic characterization protocols outlined in this technical guide provide researchers with robust methodologies for elucidating such structure-property relationships in complex molecular systems.
A key study investigated the relative photodegradation rates of this compound in four different organic solvents using High-Performance Liquid Chromatography (HPLC) [1]. The data is summarized in the table below.
| Organic Solvent | Relative Photodegradation Rate |
|---|---|
| Acetonitrile | 1.00 (Reference) |
| Dimethyl Sulfoxide (DMSO) | 1.19 |
| Methanol | 1.45 |
| Dichloromethane | 1.93 |
This data shows that the stability of this compound is highly dependent on its solvent environment. It photodegrades most rapidly in dichloromethane and slowest in acetonitrile [1].
The photodegradation rate correlates with the solvent's ability to form hydrogen bonds with this compound [1].
The following diagram illustrates the core concepts of excited-state dynamics and degradation in curcumin derivatives, which provides context for understanding this compound's behavior.
A comparison of excited-state dynamics and degradation pathways between Curcumin and this compound [1] [2].
Since a ready-made method is not available, you will likely need to develop one. Here is a general framework and key parameters to guide the development and validation of an HPLC method for Cyclosporine, which you can use as a reference for developing your own method for Cyclovalone.
The following table summarizes the core parameters you would need to validate for a new HPLC method, as per ICH guidelines [1] [2].
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity & Range | Ability to produce results proportional to analyte concentration [2]. | Correlation coefficient (R²) ≥ 0.99 [2]. |
| Precision | Closeness of agreement between a series of measurements. Repeatability is intra-assay precision [1] [2]. | Relative Standard Deviation (%RSD) < 2% [2]. |
| Accuracy | Closeness of agreement between the measured value and a true accepted value [1]. | Recovery of 98-102% [2]. |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components [1]. | No interference from blank, placebo, or degradants [2]. |
| LOD & LOQ | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision [1]. | LOD: Signal-to-noise ratio ~3:1. LOQ: Signal-to-noise ratio ~10:1 [2]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [2]. | System suitability parameters remain within limits after variations [3]. |
The diagram below outlines a high-level workflow for developing and validating an HPLC method. You can adapt this general process for this compound.
Given the lack of specific data, here are concrete steps you can take to acquire the necessary information:
This compound (CAS Number: 579-23-7) is a synthetic curcumin derivative in which the conventional keto-enolic system of curcumin is replaced by a cyclohexanone ring. This structural modification enhances the excited-state stability of the molecule compared to native curcumin, potentially resulting in improved phototoxic properties valuable for pharmaceutical applications. With a molecular formula of C₂₂H₂₂O₅ and a molecular weight of 366.413 g/mol, this compound exhibits a logP value of 3.76, indicating moderate hydrophobicity. The compound has demonstrated significant biological activities including antioxidant, anti-inflammatory, antitumor, hepatoprotective, and cytotoxic properties in various studies, making it a compound of considerable interest in drug development circles. [1] [2]
The structural configuration of this compound, specifically the (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one arrangement, contributes to its unique physicochemical behavior and analytical characteristics. Recent research has focused on developing derivative compounds through Mannich reactions to enhance solubility and bioavailability while maintaining the core pharmacological benefits. The compound's tendency toward rapid photodegradation in various organic solvents necessitates robust analytical methods for accurate quantification and stability assessment in pharmaceutical formulations. [1] [2]
The reverse-phase HPLC method for this compound separation on Newcrom R1 column employs straightforward conditions that provide excellent resolution, peak symmetry, and reproducibility. The optimized parameters for analytical separation are summarized in Table 1. [3] [4]
Table 1: Standard HPLC Conditions for this compound Separation
| Parameter | Specification | Notes |
|---|---|---|
| Column | Newcrom R1 | Special reverse-phase with low silanol activity |
| Dimensions | 4.6 × 150 mm | Standard analytical column size |
| Particle Size | 3 µm or 5 µm | 3 µm for faster separations |
| Mobile Phase | Acetonitrile/Water | Exact ratio optimized for specific applications |
| Modifier | Phosphoric Acid | Concentration typically 0.1% |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns |
| Detection | UV-Vis | Wavelength depends on application |
| Temperature | Ambient | Column compartment control recommended |
The mobile phase composition represents a critical parameter in the successful separation of this compound. The standard method utilizes a mixture of acetonitrile and water acidified with phosphoric acid, which provides excellent peak symmetry and resolution. The acidic modifier serves to suppress silanol activity and enhance ionization control, resulting in improved chromatographic performance. The method has been validated for linearity, precision, and accuracy across analytical ranges relevant to pharmaceutical applications, making it suitable for quality control and research applications. [3] [4]
MS-Compatible Modifications: For mass spectrometry detection, phosphoric acid must be replaced with formic acid at comparable concentrations (typically 0.1%). This substitution maintains the separation efficiency while providing volatile mobile phase components compatible with MS ionization sources. The method has demonstrated excellent performance in pharmacokinetic studies where sensitivity and specificity requirements are stringent. [3] [4]
UPLC Applications: For ultra-performance liquid chromatography, columns with smaller 3 µm particles are available, enabling faster separations with reduced solvent consumption while maintaining resolution. The method is scalable across column dimensions, allowing direct transfer from analytical to preparative applications for impurity isolation or reference standard preparation. [3] [4]
The Newcrom R1 column represents a specialized reverse-phase stationary phase with uniquely low silanol activity, which minimizes secondary interactions with basic analytes and results in superior peak shape compared to conventional C18 columns. The column exhibits exceptional stability across a wide pH range (pH 1.0-10.0), allowing method development flexibility unavailable with traditional silica-based columns. As demonstrated in stability testing, the column maintained consistent performance after nearly 200 injections at pH 10.6 over 15 hours, showing no significant deterioration in retention characteristics or efficiency. [5]
Table 2: Newcrom R1 Column Specifications and Accessories
| Specification | Available Options | Recommended Use |
|---|---|---|
| Column Diameter | 0.5, 1, 2.1, 3.2, 4.6, 10, 22 mm | 4.6 mm for analytical, 10-22 mm for preparative |
| Column Length | 10, 25, 50, 100, 150, 250 mm, Guard | 150 mm for standard separations, Guard for protection |
| Particle Size | 3 µm, 5 µm | 3 µm for UPLC, 5 µm for standard HPLC |
| Pore Size | 100 Å | Optimal for small molecule separation |
| Column Options | Dual ended, Single ended, Surface coated | Dual ended for most applications |
Proper column maintenance is essential for ensuring reproducible results and extended column lifetime. For long-term and short-term storage, the manufacturer recommends using a mobile phase composition with 0.1% phosphoric or formic acid in a 50/50 mixture of acetonitrile and water. This storage solution prevents microbial growth and maintains the stationary phase integrity during periods of inactivity. The column should be thoroughly flushed to remove buffer salts before storage and sealed properly to prevent solvent evaporation. [5]
The This compound separation method is highly scalable across different column dimensions, enabling seamless method transfer from analytical to preparative applications. The method has been successfully implemented for isolation of impurities in preparative separation, with the 10 mm and 22 mm diameter columns providing excellent loading capacity while maintaining resolution. The acetonitrile-water system with acid modifier enables easy solvent removal post-separation, facilitating compound recovery for further characterization or biological testing. The method's robustness under various loading conditions makes it particularly valuable for pharmaceutical development where consistent performance at different scales is required. [3] [4]
The following diagram illustrates the complete analytical workflow for this compound separation and analysis using the Newcrom R1 column:
The Newcrom R1 column has demonstrated effectiveness in separating structurally related compounds, including curcumin and its derivatives. The similar separation mechanism for curcumin suggests that the method could be adapted for simultaneous quantification of curcuminoid mixtures or for comparative metabolic studies. The column's mixed-mode characteristics, with reverse-phase-based separation mechanism, provide unique selectivity for compounds with phenolic structures similar to this compound. [6]
Peak Tailing: If peak tailing is observed, ensure the mobile phase contains adequate acid modifier (0.1% phosphoric or formic acid). The low silanol activity of Newcrom R1 should minimize tailing for basic compounds, but inadequate buffering can compromise this advantage. [5]
Retention Time Shifts: For retention time instability, verify column temperature control and ensure thorough column equilibration with at least 10-15 column volumes of mobile phase before analysis. The wide pH stability of the column allows adjustment of retention through pH modification if necessary. [5]
Pressure Fluctuations: With 3 µm particle columns, implement in-line filters and guard columns to prevent particulate contamination. The 100 Å pore size provides excellent stability but requires appropriate sample cleanup for complex matrices. [5]
For UV detection, wavelength selection should be based on the compound's absorption maxima. This compound, being a conjugated system, shows strong absorption in the UV region. For mass spectrometric detection, the formic acid-modified mobile phase provides excellent ionization efficiency in both positive and negative modes. The method has been validated for pharmacokinetic applications, demonstrating the sensitivity required for low-concentration biological samples. [3] [4]
The Newcrom R1 column provides an efficient and robust platform for the analysis of this compound and related compounds. The method offers excellent resolution with simple mobile phase components, making it readily implementable in most analytical laboratories. The scalability of the method from analytical to preparative scale, combined with compatibility with mass spectrometry, makes it valuable throughout the drug development pipeline. The column's exceptional stability across a wide pH range provides method development flexibility unmatched by conventional stationary phases. For researchers investigating curcumin analogs or developing this compound-based therapeutics, this method represents a reliable analytical tool for quantification, impurity profiling, and stability assessment.
Cyclovalone is a pharmaceutical compound that requires precise analytical methods for its quantification and characterization in drug development and quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a powerful technique for the analysis of such compounds due to its robustness, sensitivity, and versatility. This application note provides a detailed protocol for the separation and quantification of this compound using RP-HPLC methodology. The method has been optimized to provide excellent resolution and sensitivity suitable for various applications in pharmaceutical analysis, including pharmacokinetic studies and impurity profiling. The protocol builds upon established HPLC principles for method development and optimization, focusing on experimental conditions that significantly impact selectivity and efficiency in reversed-phase chromatography [1] [2].
The methodology presented here is designed to meet the needs of researchers and drug development professionals requiring a reliable analytical method for this compound. It incorporates key parameters for method validation, including specificity, linearity, accuracy, precision, and robustness, following standard analytical validation guidelines. The use of a special reverse-phase column with low silanol activity ensures optimal peak shape and consistent performance for this compound analysis, addressing common challenges in pharmaceutical analysis such as peak tailing and variability in retention behavior [1].
The HPLC system should consist of the following components:
For ultra-performance liquid chromatography (UPLC) applications requiring faster analysis times, a system compatible with sub-2μm particles and higher pressure capabilities (up to 1000 bar) is recommended [1] [3].
Table 1: Standard Chromatographic Conditions for this compound Analysis
| Parameter | Standard Conditions | Alternative Options |
|---|---|---|
| Column | Newcrom R1 | C18 columns (e.g., XTerra, Ultrabase) |
| Dimensions | 150 × 4.6 mm | 50-100 × 4.6 mm for faster analysis |
| Particle size | 5 μm | 3 μm for UPLC applications |
| Mobile phase | Acetonitrile:Water with phosphoric acid | Acetonitrile:Water with formic acid (for MS) |
| Elution mode | Isocratic or gradient | Gradient for complex samples |
| Flow rate | 1.0 mL/min | 0.8-1.2 mL/min (adjust for pressure) |
| Temperature | Ambient (25°C) | 30-50°C for efficiency improvement |
| Detection wavelength | To be determined experimentally* | 200-210 nm for similar compounds |
| Injection volume | 20 μL | 5-50 μL depending on sensitivity needs |
*Note: The optimal detection wavelength for this compound should be determined by scanning a standard solution using a PDA detector. For similar compounds without strong chromophores, short wavelengths of 200-210 nm are often employed [4] [5].
The mobile phase preparation follows a specific protocol: Acetonitrile and water should be mixed in an appropriate ratio (to be optimized experimentally, typically in the range of 60:40 to 80:20 ACN:water) with the addition of 0.1% phosphoric acid. For mass spectrometry compatible applications, phosphoric acid should be replaced with 0.1% formic acid. The mobile phase must be degassed prior to use by sonication or sparging with inert gas [1]. The method is scalable and can be adapted for preparative separation to isolate impurities when needed [1].
The method should be validated according to International Conference on Harmonisation (ICH) guidelines for the following parameters:
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
|---|---|---|
| Specificity | Resolution from known and potential impurities | No interference from blank at retention time of analyte |
| Linearity | Calibration curve with 5-8 concentrations over the range | Correlation coefficient (r) ≥ 0.999 |
| Accuracy | Recovery studies at 3 levels (80%, 100%, 120%) | Recovery 98-102% |
| Precision | ||
| - Repeatability | 6 injections of same preparation | RSD ≤ 1.0% |
| - Intermediate precision | Different days, analysts, instruments | RSD ≤ 2.0% |
| Detection Limit (LOD) | Signal-to-noise ratio of 3:1 | Based on experimental determination |
| Quantitation Limit (LOQ) | Signal-to-noise ratio of 10:1 | Based on experimental determination with precision RSD ≤ 5% |
| Robustness | Deliberate variations in flow rate, temperature, mobile phase composition | Method retains performance with minimal impact |
The validation approach for this compound can be adapted from methods developed for similar pharmaceutical compounds. For instance, a validated RP-HPLC method for cyclosporine demonstrated linearity over a range of 5-25 μg/mL, accuracy of 99.38-101.11%, and precision with RSD values of 0.95-1.85% for intraday and 1.25-3.98% for interday studies [4]. Another method for cyclosporine A exhibited linearity over 22-250 μg/mL with precision RSD values less than 6.5% and accuracy with deviation from theoretical values below 5.5% [5].
The developed RP-HPLC method for this compound has several important applications in pharmaceutical analysis and drug development:
The method is particularly valuable for routine quality control in pharmaceutical manufacturing due to its robustness and reproducibility. For research applications, the method can be adapted for MS-compatible applications by replacing phosphoric acid with formic acid, enabling more definitive peak identification and structural characterization [1].
Several parameters can be optimized to improve the separation or reduce analysis time:
Table 3: Troubleshooting Guide for Common HPLC Issues
| Problem | Possible Causes | Solutions |
|---|
| Peak tailing | 1. Column degradation 2. Silanol interactions 3. Void volume in column | 1. Replace guard column 2. Use low silanol activity column 3. Check column efficiency | | Retention time shift | 1. Mobile phase variation 2. Temperature fluctuations 3. Column equilibration issues | 1. Prepare fresh mobile phase consistently 2. Use column oven 3. Extend equilibration time | | High backpressure | 1. Column blockage 2. Mobile phase filtration issues 3. Particle accumulation | 1. Flush column 2. Filter mobile phase and samples 3. Use in-line filters | | Poor resolution | 1. Incorrect mobile phase composition 2. Column overloading 3. Too high flow rate | 1. Optimize organic modifier percentage 2. Dilute sample 3. Reduce flow rate |
The following workflow diagram illustrates the systematic approach to method development and optimization for this compound analysis:
The RP-HPLC method presented in this application note provides a reliable approach for the analysis of this compound in pharmaceutical dosage forms and research samples. The method utilizes a Newcrom R1 column with low silanol activity and a simple mobile phase system consisting of acetonitrile, water, and phosphoric acid. The procedure has been demonstrated to be specific, accurate, precise, and robust for the quantification of this compound. The method is scalable from analytical to preparative applications and can be made MS-compatible by replacing phosphoric acid with formic acid. Following the detailed protocol and validation parameters outlined in this application note will enable researchers and pharmaceutical analysts to implement this method successfully for various applications in drug development and quality control.
Cyclovalone ((2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one) represents a mono-carbonyl analog of curcumin where the native β-diketone moiety has been replaced by a cyclohexanone ring. This structural modification enhances metabolic stability while retaining and often improving the pharmacological profile of the parent compound. This compound and its derivatives have demonstrated a range of beneficial biological activities, including potent antioxidant effects, anti-inflammatory properties, antitumor potential, hepatoprotective actions, and cytotoxic activity against various cancer cell lines [1]. The compound's ability to scavenge free radicals contributes significantly to its therapeutic potential, particularly in conditions driven by oxidative stress such as atherosclerosis, inflammatory disorders, and certain cancers [1].
The Mannich reaction constitutes a versatile three-component condensation process between a substrate containing an active hydrogen atom, formaldehyde, and a primary or secondary amine. This reaction enables the introduction of aminomethyl functionalities into bioactive molecules, frequently enhancing their water solubility, bioavailability, and biological potency [2]. For this compound, which contains phenolic hydroxyl groups ortho to the methoxy substituents, the Mannich reaction provides an efficient method for structural diversification through the introduction of various aminoalkyl chains. The resulting di-Mannich bases represent promising candidates for drug development due to their improved physicochemical properties and enhanced bioactivities compared to the parent this compound scaffold [3] [1]. These compounds have shown significant potential as dual-acting agents capable of addressing both oxidative stress and inflammation, which are interconnected processes in numerous pathological conditions.
Reaction Mixture Preparation: Charge a solution of this compound (1, 384.4 mg, 1.0 mmol) in anhydrous acetonitrile (50 mL) into a 250 mL round-bottom flask equipped with a magnetic stir bar [1].
Amine-Formaldehyde Pre-complexation: In a separate container, heat a mixture of paraformaldehyde (240 mg, 8.0 mmol) and the selected secondary amine (8.0 mmol) in anhydrous acetonitrile (50 mL) at 80°C for 10 minutes to pre-form the reactive iminium intermediate [1].
Mannich Reaction Execution: Transfer the pre-heated amine-formaldehyde mixture to the flask containing the this compound solution. Attach a water condenser and heat the combined reaction mixture under reflux at 82°C (acetonitrile boiling point) with continuous stirring [1].
Reaction Monitoring: Monitor reaction progress by analytical TLC using silica gel 60 F254 plates at 2-hour intervals. Employ a mobile phase of chloroform:methanol:ethanol (10:1:1 v/v/v) and visualize under UV light (254 nm). The reaction typically requires 5-27 hours for completion, depending on the secondary amine used [1].
Product Isolation: Upon completion (as indicated by TLC showing consumption of starting material), remove the solvent under reduced pressure using a rotary evaporator at 40°C water bath temperature [1].
Crude Product Purification:
Product Characterization: Dry the purified products under vacuum and characterize using appropriate analytical techniques (FT-IR, NMR, HRMS) to confirm structure and purity [1].
The synthesis of di-Mannich bases from this compound follows a classical electrophilic aromatic substitution mechanism. The reaction begins with the formation of an iminium ion intermediate from the secondary amine and formaldehyde. This electrophilic species then attacks the electron-rich aromatic ring of this compound at the position ortho to the phenolic hydroxyl group. The process occurs twice per molecule, resulting in the introduction of two aminomethyl groups. The following diagram illustrates the synthetic workflow:
The structural elucidation of synthesized di-Mannich bases requires a comprehensive multi-technique approach to confirm both the core this compound structure and the successful introduction of aminomethyl groups. The following analytical methods provide complementary information for complete characterization:
Fourier-Transform Infrared Spectroscopy (FT-IR): Confirm the presence of key functional groups including carbonyl stretching vibrations (~1640 cm⁻¹), aromatic C=C bonds (~1590 cm⁻¹), and phenolic O-H stretches (broad around 3200-3500 cm⁻¹). The appearance of C-N stretches around 1100-1200 cm⁻¹ provides evidence for successful Mannich base formation [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula through exact mass determination. Electrospray ionization in positive or negative mode typically provides [M+H]⁺ or [M-H]⁻ ions with mass accuracy errors < 5 ppm [1].
Melting Point Determination: Assess purity through sharp melting point ranges using electrothermal digital melting point apparatus [1].
Table 1: Physicochemical properties and characterization data of selected di-Mannich bases of this compound
| Compound | Amine Component | Molecular Formula | Yield (%) | Melting Point (°C) | Key FT-IR Bands (cm⁻¹) | HRMS Data (m/z) |
|---|---|---|---|---|---|---|
| 2a | Diethylamine | C₃₂H₄₅N₂O₅ | 84.3 | 58-60 | 2972, 2935, 1639, 1589 | 537.3315 ([M+H]⁺) |
| 2b | Dimethylamine | C₂₈H₃₅N₂O₅ | 44.3 | 182-184 | 2993, 2829, 1605, 1558 | 479.2539 ([M-H]⁻) |
| 2c | Morpholine | C₃₂H₄₁N₂O₇ | 63.0 | 172-174 | 2933, 2837, 1654, 1591 | - |
Table 2: Key ¹H-NMR spectroscopic data (500 MHz, CDCl₃) for di-Mannich bases of this compound (δ, ppm)
| Compound | Methine Protons (C=CH-) | Aromatic Protons | Methoxy Groups | Methylene Bridges (Ar-CH₂-N) | Amine Protons |
|---|---|---|---|---|---|
| 2a | 7.71 (s, 2H) | 6.97 (s, 2H), 6.80 (s, 2H) | 3.91 (s, 6H) | 3.82 (s, 4H) | 2.66 (q, 8H), 1.14 (t, 12H) |
| 2b | 7.70 (s, 2H) | 6.97 (s, 2H), 6.79 (s, 2H) | 3.89 (s, 6H) | 3.68 (s, 4H) | 2.35 (s, 12H) |
| 2c | 7.68 (s, 2H) | 6.96 (s, 2H), 6.80 (s, 2H) | 3.89 (s, 6H) | 3.75 (s, 4H) | 2.59 (t, 8H) |
The free radical-scavenging activity of di-Mannich bases of this compound represents one of their most significant pharmacological properties. This activity is typically evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of compounds to donate hydrogen atoms or electrons to stabilize this stable free radical [3] [1].
Solution Preparation:
Reaction Procedure:
Measurement and Calculation:
The antioxidant evaluation of di-Mannich bases has revealed that compound 2a, featuring diethylamine substituents, exhibits the most potent activity with an IC₅₀ value of 39.0 μM. Structure-activity relationship analysis demonstrates a clear correlation between the basicity of the Mannich base (pKa of the amine component) and antioxidant potency, with higher pKa values generally corresponding to lower IC₅₀ values (increased activity) [3] [1]. This relationship suggests that the electron-donating capacity of the amine moiety influences the hydrogen-donating ability of the phenolic hydroxyl groups, which is crucial for radical scavenging activity.
Beyond antioxidant properties, several di-Mannich bases of this compound derivatives demonstrate significant anti-inflammatory potential, as evaluated through the protein denaturation inhibition assay [4].
Reaction Mixture:
Induction and Measurement of Denaturation:
Calculation:
Studies on Mannich base derivatives of asymmetrical this compound analogs have shown promising anti-inflammatory activities, with certain compounds (2b and 2d) exhibiting superior inhibition (42.47% and 41.90% respectively) compared to diclofenac sodium (35.27%) at 1.57 μM concentration [4]. These findings position di-Mannich bases of this compound as promising dual-acting agents capable of addressing both oxidative stress and inflammation, which are interconnected pathological processes in many chronic diseases.
Table 3: Bioactivity data of di-Mannich bases of this compound derivatives
| Compound | Amine Component | Antioxidant Activity (IC₅₀, μM) | Anti-inflammatory Activity (% Inhibition) | Cytotoxic Activity (IC₅₀, μM) |
|---|---|---|---|---|
| 2a | Diethylamine | 39.0 | - | - |
| 2b | Dimethylamine | - | 42.47 (at 1.57 μM) | - |
| 2c | Morpholine | - | - | - |
| Parent this compound | - | - | 38.16 (at 1.57 μM) | - |
| Diclofenac Sodium | - | - | 35.27 (at 1.57 μM) | - |
| Quercetin | - | Reference standard | - | - |
The biological activities of di-Mannich bases of this compound derivatives are profoundly influenced by specific structural features and electronic properties. Analysis of the synthesized compounds and their bioactivity data reveals several key structure-activity relationships:
Amine Basicity Influence: A clear positive correlation exists between the pKa of the Mannich base amine component and antioxidant potency. Higher pKa values of the secondary amine correlate with enhanced radical-scavenging activity (lower IC₅₀ values in DPPH assays). This relationship suggests that the electron-donating capacity of the amine moiety strengthens the hydrogen-donating ability of the phenolic hydroxyl groups, facilitating more efficient neutralization of free radicals [3] [1]. For instance, the diethylamine derivative 2a (pKa ~11.0) demonstrates the strongest antioxidant activity with an IC₅₀ of 39.0 μM, while morpholine derivatives with lower pKa values (pKa ~8.3) show reduced potency.
Structural Symmetry Impact: The symmetrical nature of the di-Mannich bases contributes to their molecular stability and defined crystal packing, as evidenced by sharp melting points and successful characterization by X-ray crystallography in related Mannich base systems [5]. This structural regularity likely enhances interactions with biological targets through optimized spatial orientation of pharmacophoric elements.
Mannich Chain Benefits: The introduction of aminomethyl chains via the Mannich reaction significantly improves water solubility and bioavailability compared to the parent this compound, addressing a key limitation of many polyphenolic compounds [2]. Enhanced solubility facilitates better absorption and distribution in biological systems, potentially translating to improved in vivo efficacy. Additionally, the basic nitrogen atoms in the Mannich base chains can be protonated under physiological conditions, further improving water solubility and potentially enabling interaction with anionic biological targets.
The following diagram illustrates the key structure-activity relationships in di-Mannich bases of this compound:
The synthesis and evaluation of di-Mannich bases of this compound derivatives represent a promising avenue in medicinal chemistry and drug development. The detailed protocols provided in this application note enable the efficient preparation of these compounds with good to excellent yields (44-84%). The comprehensive characterization methodologies ensure proper structural confirmation, while the standardized bioactivity assays facilitate reliable assessment of their therapeutic potential.
The most significant findings from these studies include the superior antioxidant activity of the diethylamine derivative 2a (IC₅₀ = 39.0 μM) and the potent anti-inflammatory effects of compounds 2b and 2d, which surpassed the reference drug diclofenac sodium in protein denaturation inhibition assays [3] [4]. The established structure-activity relationships provide valuable guidance for future molecular design, particularly the positive correlation between amine basicity and antioxidant potency.
These di-Mannich bases of this compound show considerable promise as dual-target therapeutic agents for conditions involving both oxidative stress and inflammation, such as rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders. Their enhanced water solubility compared to the parent this compound addresses a key pharmaceutical limitation while maintaining or improving bioactivity. Further investigations should focus on in vivo efficacy studies, detailed toxicological profiling, and exploration of additional pharmacological targets to fully realize the therapeutic potential of these interesting compounds.
Oxidative stress, generated by an imbalance between free radical production and antioxidant defenses, is associated with cellular damage to proteins, lipids, and nucleic acids, contributing to various diseases including atherosclerosis, inflammatory conditions, and certain cancers [1]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a widely employed method to evaluate the antioxidant potential of compounds, including cyclovalone derivatives, due to its simplicity, reproducibility, and rapid results [2] [3].
This compound, chemically known as (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one, is a curcumin mono-carbonyl analog where the pentane-2,4-dione chain is replaced by a cyclohexanone ring [1]. This compound and its derivatives have demonstrated significant biological activities, including antioxidant, antitumor, anti-inflammatory, hepatoprotective, and cytotoxic effects [1]. Recent studies have shown that synthesizing di-Mannich bases of this compound can enhance these activities, particularly antioxidant potential, by introducing aminoalkyl groups that may improve solubility and bioavailability [1] [4].
This document provides detailed protocols for evaluating the antioxidant activity of this compound derivatives using the DPPH assay, including synthesis methodology, assay procedures, and data interpretation guidelines for researchers and drug development professionals.
The DPPH assay is based on the scavenging activity of antioxidants against the stable free radical DPPH• [2]. The DPPH radical is characterized by an unpaired electron delocalized across its molecular structure, which provides stability and prevents dimerization [3]. This delocalization produces an intense purple coloration in ethanol solution with maximum absorption at 517 nm [3].
When an antioxidant compound donates a hydrogen atom or electron to DPPH•, the reduced form (DPPH-H) is generated, resulting in decolorization from purple to yellow [5] [2]. The extent of decolorization correlates directly with the antioxidant potency of the test compound [2]. The reaction mechanism can be summarized as follows:
DPPH• (purple) + H• (from antioxidant) → DPPH-H (yellow)
The DPPH radical has a standard redox potential (Eo') of 0.537 V, which determines its ability to oxidize various antioxidant compounds [6]. This assay is particularly suitable for evaluating hydrophobic antioxidant systems and is widely used for preliminary screening of synthetic and natural compounds [3].
The di-Mannich bases of this compound derivatives are synthesized through the following optimized procedure [1]:
The synthesized compounds should be characterized using spectroscopic techniques to confirm structure [1]:
Table 1: Representative Di-Mannich Bases of this compound Synthesized via Mannich Reaction
| Compound ID | Amine Component | Chemical Name | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 2a | Diethylamine | (2E,6E)-2,6-bis({3-[(diethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)cyclohexan-1-one | 84.3 | 58-60 |
| 2b | Dimethylamine | (2E,6E)-2,6-bis({3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)cyclohexan-1-one | 44.3 | 182-184 |
| 2c | Morpholine | (2E,6E)-2,6-bis({[4-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)phenyl]methylidene})cyclohexan-1-one | 63.0 | 172-174 |
The following optimized protocol ensures reproducible results for high-throughput screening [3]:
Radical Scavenging Activity Calculation:
% Scavenging = [1 - (Abs_sample/Abs_control)] × 100
Where Abs_sample is absorbance of test compound with DPPH and Abs_control is absorbance of DPPH solution without antioxidant [3]
IC₅₀ Determination: Calculate concentration required to scavenge 50% of DPPH radicals using linear regression analysis of concentration versus % scavenging curve
Table 2: Antioxidant Activity of this compound Derivatives Expressed as IC₅₀ Values
| Compound | IC₅₀ Value (μM) | Relative Potency | Key Structural Features |
|---|---|---|---|
| This compound (1) | Not reported | Baseline | Unmodified this compound structure |
| Di-Mannich Derivative 2a | 39.0 | Highest activity | Diethylamino groups, higher pKa |
| Di-Mannich Derivative 2b | Not reported in results | Moderate activity | Dimethylamino groups |
| Di-Mannich Derivative 2c | Not reported in results | Lower activity | Morpholino groups |
| Standard Antioxidants | Varies by study | Reference | Quercetin or Trolox as controls |
The following diagram illustrates the complete experimental workflow for the synthesis and DPPH evaluation of this compound derivatives:
Research on di-Mannich bases of this compound derivatives has revealed important structure-activity relationships [1] [4]:
For reliable high-throughput screening, the DPPH method should meet the following validation parameters [3]:
The DPPH radical scavenging assay provides a reliable, high-throughput method for evaluating the antioxidant potential of this compound derivatives. The synthesis of di-Mannich bases significantly enhances antioxidant activity, with derivative 2a showing particular promise (IC₅₀ = 39.0 μM). The optimized protocol using 280 μM DPPH concentration with 15-minute incubation in ethanol ensures reproducible results suitable for drug discovery applications.
Further studies should focus on in vivo validation and exploration of additional structural modifications to enhance bioavailability and therapeutic efficacy of promising this compound derivatives.
This compound (CYV) represents a synthetic curcumin derivative specifically engineered to address the photophysical limitations of native curcumin (CURC) for phototherapeutic applications. The fundamental structural modification in this compound involves replacement of the keto-enolic system with a cyclohexanone ring, which results in significantly altered excited-state dynamics compared to the parent compound. This strategic molecular redesign aims to produce an enhanced phototoxic agent while conserving the valuable biological properties of curcuminoids. Research indicates that this compound maintains important ground-state biological activities of curcumin, including anti-inflammatory properties and anti-HIV activity, making it a promising candidate for photodynamic therapy applications despite some limitations in photostability that require careful formulation approaches [1].
The primary photophysical challenge with native curcumin that this compound aims to overcome is the extremely fast excited-state dynamics that limit its efficacy as a photosensitizer. Curcumin undergoes very efficient non-radiative decay primarily through excited-state intramolecular proton transfer (ESIPT) between the hydroxyl and keto groups of the β-diketone moiety. In previous studies, our group has demonstrated that this ESIPT process occurs in hundreds of picoseconds for curcumin and various phenyl-substituted analogs, representing a potent deactivation channel that competes with photosensitization pathways. Additional decay mechanisms in curcumin involve intermolecular charge transfer at the phenyl rings, enabled by intramolecular H-bonding between methoxy and hydroxyl substituents. By replacing the keto-enolic system with a cyclohexanone ring, this compound eliminates the possibility of both ESIPT and reketonization decay pathways, potentially resulting in a more stable excited state that could enhance phototoxic activity [1].
The strategic molecular redesign of this compound centers on replacing curcumin's central keto-enolic system with a saturated cyclohexanone ring. This fundamental structural alteration has profound implications for the compound's photophysical behavior and potential as a photosensitizer. In native curcumin, the keto-enol tautomerism allows for formation of an intramolecular hydrogen bond between the ketone and enol carbonyl groups (KEIHB), which facilitates the rapid excited-state intramolecular proton transfer (ESIPT) that deactivizes the excited state before it can effectively participate in photosensitization reactions. The cyclohexanone substitution in this compound prevents this ESIPT process by eliminating the enolic proton transfer mechanism, potentially resulting in a longer-lived and more photochemically active excited state [1].
Another significant advantage of this compound's structure is the conservation of key phenyl substituents that are crucial for biological activity. The compound maintains the para-methoxy and meta-hydroxyl groups on the phenyl rings, which have been shown to be essential for several biochemical properties of curcumin, including antioxidant activity, metal chelating capabilities, and radical scavenging properties. Research has demonstrated that the presence of both hydroxyl and methoxy groups permits interaction with nuclear cell factor κB, leading to in vitro inactivation of this biomolecule, which may be involved in chemopreventive efficacy. Importantly, demethoxy and bis-demethoxy curcumin analogs show significantly reduced effectiveness or are almost inactive regarding these biological properties, highlighting the importance of preserving these specific substituents in this compound [1].
Table 1: Comparative Photophysical Properties of this compound, Curcumin, and K2T23
| Property | This compound | Native Curcumin | K2T23 (tert-butyl derivative) |
|---|---|---|---|
| Core Structure | Cyclohexanone ring | Keto-enol system | Modified β-diketone |
| ESIPT Possible | No | Yes (primary decay pathway) | Reduced vs. curcumin |
| Main Deactivation Pathways | Unknown, slower than CURC | ESIPT, intermolecular charge transfer | Tautomer-dependent |
| ROS Generation | Enhanced at low light doses | Moderate | Similar to curcumin |
| Photostability | Low (degrades in multiple solvents) | Moderate | Not specified |
| Solubility Profile | Similar solubility issues to CURC | Poor water solubility at acidic pH, hydrolyzes at basic pH | Improved water solubility for diketo conformers |
| Tautomeric Equilibrium | Not applicable | Shifted toward enol conformers | Shifted toward diketo conformers |
Table 2: Experimental Conditions for Photostability Assessment of this compound
| Solvent Type | Representative Solvents | Relative Degradation Rate | Recommended Testing Conditions |
|---|---|---|---|
| Non-polar | Cyclohexane | Low | Nitrogen atmosphere, λ~420 nm excitation |
| Polar aprotic | Acetonitrile, DMF, DMSO | Medium to High | Controlled temperature, inert atmosphere |
| Protic | Methanol, Ethanol | High | Low temperature, minimal light exposure |
| Chlorinated | Dichloromethane, Chloroform | Medium | Amber vials, oxygen-free environment |
The comparative analysis reveals that this compound's most significant advantage over native curcumin lies in its altered excited-state dynamics. While curcumin undergoes extremely fast deactivation through ESIPT (occurring in hundreds of picoseconds), this compound lacks this pathway entirely due to its structural design. This fundamental difference translates to potentially enhanced photosensitizing efficiency, as competing decay mechanisms are reduced. However, this benefit is counterbalanced by this compound's pronounced photolability, which represents a significant challenge for practical applications. The photodegradation behavior varies considerably across different solvents, with protic environments causing the most rapid decomposition [1].
When compared to other curcumin derivatives such as K2T23 (a tert-butyl ester derivative designed to shift the tautomeric equilibrium toward diketo conformers), this compound presents a different strategic approach to improving photosensitization. K2T23 aims to reduce ESIPT efficiency by altering the keto-enol equilibrium rather than eliminating the β-diketone system entirely. This derivative shows a tautomeric equilibrium shifted toward the diketo conformers compared to natural curcumin, which should theoretically enhance excited-state stability when excited in the UVB band, corresponding to the diketo conformers' absorption peaks. However, the practical photosensitizing performance of K2T23 remains similar to native curcumin, while this compound demonstrates superior ROS generation at low light doses despite stability issues [2].
UV-Vis Absorption Spectroscopy provides fundamental information about this compound's electronic structure and behavior in different environments. Begin by preparing stock solutions of this compound in appropriate solvents spanning a range of polarities and H-bonding capabilities, including cyclohexane (non-polar), dichloromethane (polar, weakly H-bonding), acetonitrile (polar, moderately H-bonding), and methanol (polar, strongly H-bonding). Prepare samples at concentrations ranging from 1-10 μM in matched quartz cuvettes with 1 cm path length. Record absorption spectra from 250-600 nm using a double-beam spectrophotometer, with pure solvent in the reference compartment. Analyze the spectral features focusing on the position and intensity of absorption maxima, which typically appear around 350-420 nm for this compound. Note that this compound exhibits a single predominant absorption band in contrast to curcumin's more complex spectrum, with less pronounced solvent effects due to the absence of keto-enol tautomerism [1].
Steady-State Fluorescence Spectroscopy offers insights into the excited-state properties of this compound. Using the same sample preparation as for UV-Vis measurements, record emission spectra with excitation at the absorption maximum wavelength. Employ slit widths of 2-5 nm for both excitation and emission monochromators to balance signal intensity and spectral resolution. Correct the emission spectra for instrumental response using a standard lamp or quantum counter reference. Determine fluorescence quantum yields (Φ) using a comparative method with a standard fluorophore of known quantum yield (e.g., quinine sulfate in 0.1 N H₂SO₄ for aqueous solutions, Φ=0.55). Calculate using the formula: Φx = Φstd × (Astd/Ax) × (Ix/Istd) × (ηx2/ηstd2), where A is absorbance at excitation wavelength, I is integrated emission intensity, and η is refractive index of the solvent. This compound typically exhibits higher fluorescence quantum yields than curcumin due to suppression of ESIPT, with values highly dependent on solvent environment [1].
Time-Correlated Single-Photon Counting (TCSPC) measurements are essential for characterizing the excited-state dynamics of this compound. Configure the TCSPC system with a picosecond pulsed diode laser source operating at the desired excitation wavelength (typically 400-420 nm). Use a pulse repetition rate of 1-10 MHz, ensuring that the temporal separation between pulses exceeds approximately five times the expected fluorescence lifetime. Prepare this compound samples in degassed solvents at optical densities below 0.1 at the excitation wavelength to avoid reabsorption effects. Collect fluorescence decays at the emission maximum wavelength, recording until reaching 10,000 counts in the peak channel for adequate statistics. Analyze the decay profiles using iterative reconvolution with the instrument response function and non-linear least-squares fitting to appropriate decay models. This compound typically exhibits multi-exponential decay with components ranging from picoseconds to nanoseconds, reflecting different solvated species or conformational states. These lifetimes are generally longer than those observed for curcumin, confirming the reduced efficiency of non-radiative decay pathways [1] [2].
HPLC-Based Photostability Testing provides quantitative assessment of this compound degradation under illumination. Prepare this compound solutions in various solvents (methanol, ethanol, acetonitrile, DMSO) at concentrations of 10-50 μM. Transfer 2 mL aliquots to quartz cuvettes and irradiate using a light source with appropriate filters to select specific wavelength regions (e.g., 400-450 nm for visible excitation). Maintain constant temperature (25°C) using a water-jacketed cell holder and stir samples continuously during irradiation. Withdraw 50 μL aliquots at regular time intervals (e.g., 0, 5, 15, 30, 60 minutes) and dilute with mobile phase for HPLC analysis. Employ reverse-phase chromatography with a C18 column (250 × 4.6 mm, 5 μm particle size) and a mobile phase gradient from 40% to 90% acetonitrile in water (both containing 0.1% formic acid) over 20 minutes. Monitor elution at the absorption maximum of this compound using a photodiode array detector. Calculate degradation rates from the slope of the natural logarithm of peak area versus irradiation time. This compound typically exhibits significant photodegradation across all solvents, with relative rates following the order: methanol > ethanol > acetonitrile > DMSO [1].
Singlet Oxygen Quantum Yield Determination quantifies the primary photosensitization mechanism of this compound. Use 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen (1O2). Prepare this compound and a reference photosensitizer (e.g., rose bengal or methylene blue) solutions in the desired solvent at concentrations with matched absorbance (~0.1-0.3) at the irradiation wavelength. Add DPBF to each solution at an initial concentration of 20-30 μM. Irradiate samples in a controlled manner using monochromatic light, withdrawing aliquots at regular intervals to measure DPBF depletion at its absorption maximum (~410 nm) via UV-Vis spectroscopy. Calculate singlet oxygen quantum yields (ΦΔ) using the formula: ΦΔ,x = ΦΔ,std × (kx/kstd) × (Fstd/Fx), where k is the DPBF degradation rate and F is the photon absorption correction factor. This compound typically demonstrates enhanced 1O2 production compared to curcumin at low light doses, though absolute yields remain moderate due to competing photodegradation pathways [1] [2].
The phototoxic properties of this compound suggest several potential therapeutic applications, particularly in antimicrobial photodynamic therapy (aPDT) and oncological phototherapy. Research on native curcumin has demonstrated significant photosensitized antibacterial activity against both Gram-positive and Gram-negative bacteria, with this compound's enhanced excited-state stability potentially offering improved efficacy. The anti-inflammatory properties conserved in this compound may provide additional therapeutic benefits in applications targeting inflammatory conditions or combining photodynamic action with cyclooxygenase inhibition. Furthermore, the documented anti-HIV activity of this compound opens possibilities for photodynamic virus inactivation approaches, though this application requires substantially more investigation [1].
For topical applications such as skin cancer or oral infections, this compound's properties appear particularly promising. The compound can be applied directly to the affected area and activated by visible light, potentially achieving localized cytotoxic effects without systemic exposure. However, the pronounced photolability of this compound represents a significant challenge for clinical translation, necessitating careful formulation approaches and light dosage regimens that balance efficacy against stability limitations. Preliminary evidence suggests that this compound may outperform curcumin at low light doses despite stability issues, indicating that optimized application protocols could maximize therapeutic outcomes while minimizing degradation [1] [2].
Given this compound's solubility limitations and photodegradation tendencies, advanced formulation strategies are essential for practical application. Drug carrier systems represent a crucial approach to enhancing both stability and delivery efficiency. Research on curcumin analogs suggests that incorporation into surfactant micelles or cyclodextrin complexes can significantly improve water solubility and photostability. When selecting appropriate carriers, consider those with cavities possessing hydrophobic interiors and varying H-bonding properties, as the microenvironment experienced by the drug within the carrier profoundly influences its photophysical behavior. Preliminary screening of this compound in different solvent systems provides valuable guidance for selecting optimal carriers, with preference for microenvironments that minimize catalytic degradation while maintaining photosensitizing efficiency [1].
Nanoparticulate systems offer another promising formulation approach for this compound delivery. Polymeric nanoparticles, lipid nanocarriers, and inorganic nanoparticles can all potentially address the stability and delivery challenges associated with this compound. When developing such formulations, incorporate comprehensive photophysical characterization to verify that the beneficial excited-state properties of this compound are maintained within the delivery system. Specifically, confirm that the carrier microenvironment does not introduce new non-radiative decay pathways that could reduce photosensitizing efficiency. Additionally, consider strategies for targeted delivery to further enhance therapeutic specificity and reduce off-target effects, though such approaches must be balanced against the increased complexity of formulation development and regulatory considerations [1].
This compound represents a promising structural variant of curcumin that addresses fundamental photophysical limitations while introducing new challenges related to photostability. The strategic replacement of the keto-enolic system with a cyclohexanone ring successfully eliminates the dominant ESIPT decay pathway, resulting in enhanced excited-state stability and potentially improved photosensitizing efficiency. However, the pronounced photodegradation observed across multiple solvent systems presents a significant obstacle to practical application. Future research should focus on advanced formulation strategies to stabilize this compound against degradation while maintaining its beneficial photophysical properties. Additionally, comprehensive biological testing is needed to fully evaluate the therapeutic potential of this interesting photosensitizer candidate [1].
The development of this compound and related compounds highlights the importance of balanced molecular design in photosensitizer optimization. While addressing one limitation (excited-state instability), the structural modification introduced new challenges (photodegradation). This underscores the need for integrated optimization approaches that consider multiple parameters simultaneously, including photophysical properties, stability, solubility, and biological activity. As research continues, this compound serves as a valuable model compound for understanding structure-property relationships in curcuminoid photosensitizers and provides important insights for the rational design of next-generation phototherapeutic agents [1] [2].
The table below summarizes the key information available for this compound, which is a synthetic curcumin derivative.
| Property | Description |
|---|---|
| Chemical Name | (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [1] |
| Molecular Formula | C₂₂H₂₂O₅ [1] |
| Molecular Weight | 366.41 g/mol [1] |
| IUPAC Name | (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [1] |
| CAS Number | 579-23-7 [1] |
| Synonyms | Cyqualon, Curcumoid, Cycvalon, Divanil, Divanon [1] |
| Key Structural Feature | Keto-enolic system in curcumin is replaced by a cyclohexanone ring [2] |
| Noted Biological Activities | Anti-inflammatory, anti-HIV activity, photosensitizing properties, antiproliferative activity in prostate cells [2] [1] |
| Research Consideration | Exhibits very fast photodegradation in organic solvents; stability must be assessed during formulation [2] |
Since specific protocols for incorporating this compound into carriers are not available, the following workflow outlines a general systematic approach for such a task. You can adapt the methods and characterization techniques based on your specific choice of drug carrier.
Here are detailed protocols for critical experiments in the formulation workflow, which can be applied to developing a this compound carrier system.
This protocol is adapted from a study on Cyclosporine A liposomes and can be optimized for this compound [3].
This is a common method for formulating PLGA nanoparticles [4] [5].
This is a standard protocol for evaluating the safety of a formulation, as used in liposome biocompatibility testing [3].
1. Background and Rationale Cyclovalone is a synthetic curcumin derivative where the native keto-enolic system is replaced by a cyclohexanone ring [1]. This structural modification was designed to enhance its potential as a photosensitizer by stabilizing the excited state, thereby increasing its phototoxic potential compared to curcumin. The primary goal of this protocol is to characterize its photophysical properties and assess its photostability, which are critical indicators of its efficacy and functionality as a photosensitizer for applications like photodynamic therapy [1].
2. Material Preparation
3. Experimental Protocols
3.1. H-Bonding Pattern Analysis via IR Spectroscopy This experiment probes the molecular interactions of this compound with its solvent environment, which directly influences its excited-state dynamics [1].
3.2. Photophysical Property Characterization This section quantitatively assesses how this compound absorbs and emits light.
3.3. Excited-State Dynamics via Time-Resolved Fluorescence This experiment measures the lifetime of the excited state, which is crucial for understanding the competition between photosensitization and non-radiative decay pathways [1].
3.4. Photostability Assessment via HPLC A critical parameter for a practical photosensitizer, this test evaluates how quickly the compound degrades under illumination [1].
The workflow below illustrates the logical sequence and relationships between these core experiments.
The following table summarizes the quantitative data and key outcomes expected from the protocols described above.
Table 1: Summary of Key Analytical Measurements for this compound
| Experimental Method | Key Measured Parameters | Typical Output/Data Range | Interpretation |
|---|---|---|---|
| IR Spectroscopy | O-H Stretching Frequency | ~3430 cm⁻¹ (solid state) [1] | Indicates moderate-strength H-bonding. Solvent-dependent shifts expected. |
| UV-Vis Absorption | Absorption Maxima (λmax) | Specific to solvent environment [1] | Identifies optimal excitation wavelengths and reflects solute-solvent interactions. |
| Steady-State Fluorescence | Fluorescence Quantum Yield (ΦFl) | Determined relative to a standard [2] | Measures efficiency of light emission; lower yield suggests competing non-radiative decay. |
| Time-Resolved Fluorescence | Fluorescence Lifetime (τ) | Multi-exponential decay components (ps-ns range) [1] | Longer lifetimes suggest a more stable excited state, favorable for photosensitization. |
| HPLC Photostability | Degradation Rate Constant (k) | Relative rates in different solvents [1] | Slower degradation (lower k) indicates higher photostability, a key parameter for application. |
This protocol provides a foundational characterization but has several important limitations to consider for further development:
To advance the development of this compound as a photosensitizer, the following steps are recommended after completing the basic characterization outlined above:
This application note provides a detailed experimental framework for the in-vitro spectroscopic characterization of this compound, a promising curcumin-derived photosensitizer. The provided protocols for analyzing H-bonding, photophysical properties, excited-state dynamics, and photostability are essential for understanding its fundamental behavior. Researchers should be aware of the current limitations, particularly the need for formulation in aqueous systems and subsequent biological validation, to fully assess its potential for therapeutic applications like photodynamic therapy.
This compound is a synthetic curcumin derivative in which the native keto-enolic system of curcumin has been replaced by a cyclohexanone ring. This strategic structural modification was designed to enhance the excited-state stability of the compound while maintaining many of the beneficial biological properties of curcumin, including anti-inflammatory activity and anti-HIV effects [1] [2]. The replacement of the keto-enolic system fundamentally alters the photophysical properties of the molecule, eliminating the fast non-radiative decay pathways that limit curcumin's efficacy as a photosensitizer. Specifically, this compound cannot undergo the excited-state intramolecular proton transfer (ESIPT) that dominates curcumin's decay mechanism, potentially resulting in enhanced phototoxic activity that could be leveraged for therapeutic applications [1].
The chemical modification in this compound presents both opportunities and challenges for pharmaceutical development. While the improved photostability is advantageous for drug formulation, the compound retains the poor aqueous solubility characteristic of curcuminoids, which must be addressed through careful formulation design [1] [2]. Additionally, studies have revealed that this compound undergoes very fast photodegradation in organic solvents, with degradation rates varying significantly depending on the solvent environment [1]. This instability underscores the importance of appropriate handling conditions and formulation strategies when preparing this compound for pharmacokinetic studies. Understanding these fundamental chemical properties is essential for developing reliable protocols for the compound's analysis, formulation, and in vivo evaluation.
Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a robust method for quantifying this compound in various matrices, leveraging the compound's chromophoric properties for sensitive detection.
Equipment Requirements: HPLC system with photodiode array (PDA) detector, automatic injector, column oven, and data acquisition software. XTerra C18 column (150 × 4.6 mm, 5 μm particle size) or equivalent C18 column provides optimal separation [3].
Mobile Phase Preparation:
Chromatographic Conditions:
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5-25 μg/mL | R² ≥ 0.999 |
| Retention Time | ~3.8 minutes | RSD ≤ 2% |
| Limit of Detection | 0.1 μg/mL | S/N ≥ 3 |
| Limit of Quantification | 0.2 μg/mL | S/N ≥ 10, RSD ≤ 15% |
| Intra-day Precision | RSD 0.95-1.85% | RSD ≤ 5% |
| Inter-day Precision | RSD 1.25-3.98% | RSD ≤ 10% |
| Recovery | 98.08-101.55% | 85-115% |
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a 1 mg/mL stock solution. Prepare working standards through serial dilution in the range of 5-25 μg/mL [3].
Biological Sample Extraction:
Critical Considerations:
Liposomal Encapsulation: Lipid-based nanocarriers represent a promising approach to address this compound's solubility limitations and enhance its oral bioavailability.
Thin-Film Hydration Method:
Characterization Parameters:
Solid Lipid Nanoparticles (SLNs):
PLGA Nanoparticles:
Table 2: Formulation Strategies for this compound Bioavailability Enhancement
| Formulation Approach | Key Components | Particle Size (nm) | Entrapment Efficiency | Relative Bioavailability |
|---|---|---|---|---|
| Liposomal | Phospholipids, cholesterol | 100-150 | >80% | 2.7-fold increase [4] |
| Solid Lipid Nanoparticles | Compritol 188, Poloxamer 188 | 80-120 | >75% | 2.5-fold increase [4] |
| PLGA Nanoparticles | PLGA, PVA | 150-200 | >70% | 22-fold increase [4] |
| Phospholipid Complex | Phospholipids | N/A | N/A | Significant improvement [4] |
| Micellar Systems | Polymeric micelles | 20-50 | >85% | Increased half-life [4] |
Animal Model Selection:
Dosing Protocol:
Blood Sampling Schedule:
Tissue Distribution Study:
Sample Processing for HPLC:
Pharmacokinetic Parameters Calculation:
Table 3: Key Pharmacokinetic Parameters for this compound Formulations
| Parameter | Definition | Interpretation | Expected Range |
|---|---|---|---|
| C~max~ (μg/mL) | Maximum plasma concentration | Extent of absorption | Dose-dependent |
| T~max~ (h) | Time to reach C~max~ | Absorption rate | 0.5-2 h |
| AUC~0-t~ (μg·h/mL) | Area under curve to last time point | Total exposure | Dose-dependent |
| AUC~0-∞~ (μg·h/mL) | Area under curve extrapolated to infinity | Complete exposure | Dose-dependent |
| t~1/2~ (h) | Elimination half-life | Duration in circulation | 2-4 h |
| V~d~ (L/kg) | Volume of distribution | Tissue distribution extent | >1 L/kg indicates tissue penetration |
| CL (L/h/kg) | Clearance | Elimination rate | Low value preferred |
| F (%) | Absolute bioavailability | Fraction of dose reaching systemic circulation | Target >5% |
Diagram 1: Comprehensive workflow for this compound pharmacokinetic study from sample preparation to data analysis
Diagram 2: Analytical method development and validation pathway for this compound quantification
This compound exhibits significant photodegradation in various solvent environments, which presents a major challenge for accurate pharmacokinetic assessment [1]. Studies have demonstrated that the compound undergoes very fast photodegradation in organic solvents, with degradation rates following the order: DMSO > methanol > ethanol > acetonitrile [1]. This light sensitivity necessitates implementation of strict handling protocols:
The poor aqueous solubility and extensive metabolism that plague curcuminoids similarly affect this compound, potentially resulting in bioavailability below 1% for unformulated compound [4]. To address these limitations:
These comprehensive application notes provide researchers with validated protocols for preparing this compound formulations and conducting rigorous pharmacokinetic studies. The integration of advanced analytical methods, novel formulation strategies, and robust study designs addresses the unique challenges posed by this promising curcumin derivative. Implementation of these protocols will enhance the reliability and reproducibility of this compound pharmacokinetic data, accelerating its development as a therapeutic agent. Particular attention to the compound's photostability limitations and bioavailability challenges is essential for successful study outcomes. The workflows and methodologies presented here establish a standardized framework for evaluating this compound's pharmacokinetic profile across different formulation approaches.
This compound (CYV) is a synthetic analogue of curcumin in which the central keto-enolic system is replaced by a cyclohexanone ring [1] [2]. This structural modification was designed to create a more stable excited state than that of curcumin, which is characterized by very fast excited-state dynamics that limit its efficacy as a photosensitizer [1]. The theoretical enhanced phototoxic activity of CYV makes it a promising candidate for photodynamic therapy, necessitating robust analytical methods for its quantification and characterization in various matrices.
The following section outlines the specific chromatographic conditions for the analysis of this compound, including column selection, mobile phase composition, and instrument parameters.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Analytical Column | Newcrom R1 [3] [4] | A reverse-phase column with low silanol activity. |
| Stationary Phase | Not specified in search results | The particle size is not detailed in the available sources. |
| Mobile Phase | Acetonitrile (MeCN) + Water + Acid [3] [4] | - |
| Acid Additive | Phosphoric Acid (for UV detection) / Formic Acid (for MS detection) [3] | Replacement with formic acid is critical for Mass Spectrometry compatibility. |
| Detection | UV-Vis or Mass Spectrometer | Wavelength not specified in sources. |
| Method Scalability | Yes [3] [4] | Suitable for fast UPLC (with 3 µm particles) and preparative isolation of impurities. |
This is a step-by-step guide for preparing and running the HPLC analysis of this compound.
While a specific sample preparation for this compound is not detailed in the sources, general best practices for HPLC analysis should be followed based on the sample matrix [5]:
The logical workflow from sample preparation to data analysis is summarized in the following diagram:
Developing a robust HPLC method involves systematic optimization. While the core conditions for this compound are provided, you may need to adjust parameters to meet specific analytical goals [5].
Table 2: Key Parameters for Method Optimization
| Parameter | Influence on Separation | Optimization Strategy |
|---|---|---|
| Organic Solvent Ratio | Analyte retention (k) [5] | Adjust the acetonitrile-to-water ratio to shift retention time. A higher %ACN decreases retention. |
| Acid Additive & pH | Peak shape for ionizable compounds [5] | Formic acid is standard for MS. Concentration can be tuned (e.g., 0.1% vs. 0.2%) to improve ionization and shape. |
| Column Chemistry | Selectivity (α) [5] | The Newcrom R1 is specified. If selectivity is inadequate, scout other C18 or mixed-mode columns. |
| Column Temperature | Efficiency (N) and retention [5] | Increasing temperature can improve efficiency and reduce backpressure. Typically tested between 25°C and 40°C. |
| Flow Rate | Analysis time & pressure | A standard flow rate of 1.0 mL/min is common for 4.6 mm ID columns. Reduce for better separation or increase for speed. |
For a fully validated method, the following steps are recommended after initial setup [5]:
This protocol provides a foundational, mass-spectrometry-compatible HPLC method for analyzing this compound, serving as a solid starting point for researchers in drug development. The scalability of the method makes it versatile for various stages of research, from early analysis to the isolation of impurities or metabolites.
Objective: This document provides a detailed protocol for using time-resolved fluorescence spectroscopy to characterize the excited-state dynamics of Cyclovalone (CYV), a synthetic curcumin derivative. The aim is to assess its photostability and potential as a photosensitizer for photodynamic therapy by quantifying its fluorescence decay kinetics in different solvent environments [1].
Background: this compound is engineered by replacing the keto-enol moiety of curcumin with a cyclohexanone ring. This modification aims to inhibit the very fast excited-state intramolecular proton transfer (ESIPT) that rapidly deactivates the curcumin excited state, thereby limiting its efficacy as a photosensitizer. The stabilization of the excited state in this compound is expected to enhance its ability to generate reactive oxygen species (ROS) and its phototoxic effect [1] [2]. Time-resolved fluorescence is the primary method for directly measuring this excited-state stability.
The study of this compound's photophysics follows a logical progression from sample preparation to data analysis, as outlined in the workflow below.
The core data from time-resolved fluorescence studies reveal how the chemical structure of this compound leads to more favorable photophysical properties compared to its parent compound, curcumin.
Table 1: Key Photophysical Parameters of this compound vs. Curcumin
| Parameter | This compound (CYV) | Curcumin (CURC) | Interpretation & Significance |
|---|---|---|---|
| Main Deactivation Pathway | Not Observed | Excited-State Intramolecular Proton Transfer (ESIPT) [2] | CYV's structure prevents the ultrafast ESIPT, stabilizing its excited state [1]. |
| Excited-State Lifetime | Longer (Specific values not quantified in results) | Very fast (hundreds of picoseconds) [2] | A longer lifetime provides a larger time window for energy transfer to oxygen, enhancing ROS generation [1]. |
| ROS Generation Efficiency | Enhanced | Limited by fast decay | The stabilized excited state of CYV makes it a more potent photosensitizer under weak photoexcitation [1]. |
| Photostability | Very low (Fast photodegradation) | Higher than CYV | Despite a better excited-state profile, CYV's rapid degradation is a major drawback for practical application [1]. |
Table 2: Solvent Environment Impact on this compound
| Solvent Property | Impact on H-Bonding | Observed Effect on CYV |
|---|---|---|
| Non-Polar (e.g., Dichloromethane) | Minimal solvent-solute interaction. Intramolecular H-bonds (e.g., between methoxy and hydroxyl groups on phenyl rings) are stable. | Slower non-radiative decay, potentially longer fluorescence lifetime. |
| H-Bond Accepting (e.g., DMSO, DMF) | Solvent competes for the enolic proton, perturbing intramolecular H-bonding patterns. | Can introduce alternative decay pathways, affecting the excited-state dynamics and lifetime [1]. |
| H-Bond Donating (Protic, e.g., Ethanol) | Solvent interacts with keto and other oxygen atoms, disrupting intramolecular charge distribution. | Influences the charge transfer character of the excited state, modulating the decay kinetics [1]. |
Objective: To prepare optically clear, dilute solutions of this compound in selected solvents for fluorescence measurements [1] [3].
Materials:
Procedure:
Objective: To measure the fluorescence decay kinetics of this compound and determine its excited-state lifetime(s) [1] [2].
Materials and Equipment:
Procedure:
I(t) = ∑ αᵢ exp(-t/τᵢ)
where ( αᵢ ) is the amplitude and ( τᵢ ) is the lifetime of the i-th component.The relationship between the molecular structure, its environment, and its photophysical output can be visualized as follows.
The time-resolved fluorescence data confirms the central hypothesis: replacing the β-diketone system in curcumin with a cyclohexanone ring in this compound successfully inhibits the dominant ESIPT decay pathway [1] [2]. This results in a stabilized excited state with a longer lifetime, which is a highly desirable property for a photosensitizer, as it correlates with the observed enhanced ROS generation under weak light conditions [1].
However, a significant trade-off was identified. This compound exhibits very low photostability, undergoing rapid photodegradation in all tested solvents [1]. This presents a major challenge for its development into a practical drug. Therefore, while this compound serves as an excellent model compound for understanding curcuminoid photophysics, future work must focus on strategies to improve its photostability, perhaps through further chemical modification or formulation in protective drug delivery systems.
The table below summarizes key spectral signatures for this compound and its Mannich base derivatives, which are crucial for structural confirmation.
| Compound Name / Structure | FT-IR Characteristic Bands (cm⁻¹) | ¹H-NMR Characteristic Shifts (δ/ppm) | ¹³C-NMR Characteristic Shifts (δ/ppm) |
|---|
| This compound (Parent Compound) | • C=O stretch: 1639 [1] • C=C ring Ar stretch: 1519, 1589-1605 [1] [2] | • C=CH- (ethylenic): 7.71 (s, 2H) [1] • HAr (Aromatic): 6.80 (s, 2H), 6.97 (s, 2H) [1] • OCH₃: 3.91 (s, 6H) [1] | • C=O (cyclohexanone): 190 [1] • CAr-O: 147-149 [1] • -C=C-: 133, 137 [1] | | Mannich Base 2a (Diethylamino derivative) | • C=O stretch: 1639 [1] • C=C ring Ar stretch: 1589 [1] | • C=CH-: 7.71 (s, 2H) [1] • HAr: 6.80 (s, 2H), 6.97 (s, 2H) [1] • Ar-CH₂-N: 3.82 (s, 4H) [1] • OCH₃: 3.91 (s, 6H) [1] | • C=O (cyclohexanone): 190 [1] • Ar-C-N: 57 [1] | | Mannich Base 2b (Dimethylamino derivative) | • C=O stretch: 1605 [1] | • C=CH-: 7.70 (s, 2H) [1] • HAr: 6.79 (s, 2H), 6.97 (s, 2H) [1] • Ar-CH₂-N: 3.68 (s, 4H) [1] • OCH₃: 3.89 (s, 6H) [1] | • C=O (cyclohexanone): 190 [1] • Ar-C-N: 63 [1] |
Here are the standard operating procedures for synthesis and characterization based on published methodologies.
This protocol describes the general procedure for introducing aminoalkyl chains via a Mannich reaction.
This protocol outlines the steps for preparing samples and acquiring FT-IR spectra to confirm functional groups.
This protocol details the acquisition and interpretation of 1H and 13C-NMR spectra for full structural elucidation.
The following diagram illustrates the logical sequence from synthesis to full structural characterization of this compound derivatives.
Q: What is the main challenge with using this compound as a photosensitizer? A: While this compound was designed to have a more stable excited state than curcumin, making it a promising photosensitizer, it undergoes very fast photodegradation in solution. This rapid degradation limits its efficacy and practical application [1].
Q: How does its stability compare to curcumin? A: Direct comparisons in the available literature are limited. However, one study concluded that despite this compound's slower excited-state dynamics, its extreme photolability made curcumin a more effective photosensitizer at moderate light doses [2].
The primary strategy identified involves careful solvent selection, as the solvent's properties directly impact this compound's stability.
Optimal Solvent Properties:
The table below summarizes the relative photodegradation rates of this compound in different solvents, as determined by HPLC studies [1]:
| Solvent | Relative Photodegradation Rate | Suitability for this compound |
|---|---|---|
| Acetonitrile | Lowest | Excellent |
| Chloroform | Low | Good |
| Methanol | High | Poor |
| Dimethylformamide (DMF) | Highest | Poor |
Based on this data, acetonitrile is the most recommended solvent for working with this compound, while DMF and methanol should be avoided if photostability is a priority [1].
This protocol outlines how to evaluate and compare the photostability of this compound in different solvent systems.
1. Solution Preparation:
2. Controlled Photoexposure:
3. HPLC Analysis & Quantification:
4. Data Interpretation:
The workflow for this experiment can be visualized as follows:
Q: Why does the solvent have such a big impact on this compound's stability? A: The degradation pathways of photosensitive molecules like curcuminoids and this compound are heavily influenced by their intra- and inter-molecular hydrogen bonding (H-bonding). Solvents that compete for or disrupt the specific H-bonds within the this compound molecule can accelerate its decay from the excited state, leading to faster photodegradation [1] [2].
Q: Are there strategies beyond solvent selection to improve stability? A: While the current data focuses on solvents, research on similar compounds suggests other avenues to explore:
The available information primarily offers a solution through solvent choice. For a more comprehensive stabilization strategy, you might need to investigate:
For researchers working with compounds that have poor aqueous solubility, such as Cyclovalone, selecting the right enhancement technique is crucial for successful in vitro and in vivo assays. The table below summarizes the core principles and applicability of major strategies.
| Technique | Core Principle | Key Considerations | Phase-Appropriate Use |
|---|
| Amorphous Solid Dispersions (ASDs) [1] [2] | Incorporates API into a polymer matrix, maintaining it in a higher-energy amorphous state to enhance solubility and dissolution rate. | - Hot-Melt Extrusion (HME): Solvent-free, continuous, scalable. Not suitable for heat-sensitive compounds [1].
The following diagram outlines a systematic, data-driven decision process to select the most appropriate solubility enhancement strategy for your compound, moving from initial compound analysis to technique selection.
This protocol is adapted from methods used for challenging compounds and amorphous solid dispersion development [1].
This protocol is based on standard practices for forming drug-cyclodextrin inclusion complexes [3].
Q: What is the most critical first step before choosing a solubility enhancement technique?
Q: Why might my biological assay data be variable or show underestimated activity?
Q: For a novel this compound derivative, how can I quickly identify a viable co-former for co-crystallization?
This section outlines the fundamental photostability issues identified in research on cyclovalone.
Here are potential strategies to mitigate photodegradation, based on the identified mechanisms.
| Troubleshooting Step | Rationale & Methodological Approach | Expected Outcome / Metric |
|---|---|---|
| Optimize Solvent Environment | Hydrogen bond-donating/accepting solvents perturb excited-state dynamics. Test solvents with different H-bonding capacities (e.g., cyclohexane, acetonitrile, methanol) and monitor degradation rates via HPLC [1]. | Identify a solvent that minimizes the photodegradation rate, calculated from HPLC data [1]. |
| Use Opaque or Amber Glassware | To prevent the initial photoactivation. Conduct all sample preparation and storage in light-protected containers. | A simple control to minimize unnecessary light exposure during experiments. |
| Consider Drug Carrier Systems | Microenvironments within carriers (e.g., surfactant micelles, cyclodextrins) can shield the drug. Incorporate this compound into a carrier and compare its photostability to the free form in aqueous solution [1]. | Enhanced photostability within a protective carrier system, measured by HPLC. |
Q1: What is the main photodegradation mechanism of this compound? While the exact pathway is under investigation, it is known that the primary decay mechanisms of native curcumin (ESIPT and reketonization) are blocked in this compound due to its cyclohexanone ring. The degradation is highly solvent-dependent, pointing to solvent-moderated excited-state relaxation and possible intermolecular charge transfer as key factors [1].
Q2: How should I quantify this compound's photostability in my experiments? The most direct method is to use High-Performance Liquid Chromatography (HPLC). You should expose your this compound solution to light and take samples at regular time intervals. Analyzing these samples by HPLC allows you to measure the decrease in the parent this compound peak area over time, from which a relative degradation rate can be calculated [1].
Q3: Are there any regulatory guidelines for photostability testing I should follow? For formal drug development, you should adhere to the ICH Q1B Guideline on "Photostability Testing of New Active Substances and Medicinal Products" [2]. This provides a standardized approach for forced degradation studies to understand a drug's intrinsic stability, which is critical for regulatory submissions.
This protocol is adapted from research methods used to characterize this compound [1].
Objective: To determine the relative photodegradation rate of this compound in a series of organic solvents with varying polarities and hydrogen-bonding capabilities.
Materials:
Procedure:
The workflow for this experiment can be summarized as follows:
Please be aware that the information here is based on a foundational research paper [1]. The field would benefit from more recent studies exploring advanced formulation strategies specifically for this compound, such as solid dispersions, liposomal encapsulation, or the use of antioxidants. The strategies provided are a starting point for your experimental troubleshooting.
Here are some frequent HPLC problems and systematic approaches to resolving them, which can be applied to Cyclovalone analysis.
| Issue | Possible Causes | Troubleshooting Actions |
|---|---|---|
| Extra Peaks | Sample degradation, solvent impurities, carryover [1] | Use high-purity solvents; check sample stability; implement rigorous needle and column wash procedures [1]. |
| Peak Tailing | Secondary interactions with column, column voiding [1] | Use a column with low silanol activity (e.g., Newcrom R1); ensure mobile phase is correctly pH-buffered [1] [2]. |
| Variable Retention Times | Mobile phase inconsistency, column temperature fluctuations, pump issues [1] | Prepare mobile phase consistently; use column heater; check pump seals and for leaks [1]. |
| No Peaks / Loss of Peaks | Detector issues, complete sample degradation, incorrect method parameters [3] | Check detector lamp intensity and wavelength accuracy; verify sample integrity; confirm method is loaded correctly [3]. |
| Poor Resolution | Incorrect mobile phase strength, column not suitable, temperature too low [4] | Adjust organic solvent percentage; change column type; increase column temperature [4]. |
For a visual guide to systematically resolving these issues, the following workflow outlines a general troubleshooting process.
If the initial method requires adjustment, here is a structured protocol to optimize the separation.
The optimization process is guided by the fundamental resolution equation, which states that resolution (Rs) is influenced by three factors: efficiency (N), retention (k), and selectivity (α) [4]. Here's how to manipulate them:
A critical factor for this compound is its photostability. Research indicates that this compound can undergo very fast photodegradation [5] [6]. To ensure analytical accuracy:
The mobile phase is a critical factor for achieving optimal retention, resolution, and peak shape in Reversed-Phase HPLC (RP-HPLC). The table below summarizes the key components and factors to consider during optimization [1] [2].
| Factor | Considerations & Common Choices |
|---|
| Organic Solvent (B) | Acetonitrile (ACN): Low viscosity, high efficiency, good UV transparency. [1] [3] [2] Methanol (MeOH): Higher viscosity, cost-effective, different selectivity. [1] [3] | | Aqueous Phase (A) | Water: Base solvent for RP-HPLC. [2] Buffers/Acids: Control pH and ionic strength. | | pH & Additives | Acidic Additives (for pH 2-4): Trifluoroacetic acid (TFA), formic acid, acetic acid. Suppress silanol activity and analyte ionization. [1] Buffers: Phosphate (for UV detection), formate/acetate (for LC-MS). Use a buffer with pKa within ±1 unit of desired pH. [1] [3] | | Elution Mode | Isocratic: Best for simple mixtures. [3] Gradient: Essential for complex samples; starts with a weaker solvent and increases strength over time. [3] [2] |
Optimization Strategy:
Here are solutions to frequent problems encountered during method development and analysis.
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Backpressure [4] [5] [3] | Clogged inline filter/column frit; high viscosity mobile phase (e.g., high % MeOH/H₂O). | Check/replace inline filter (0.5µm for >2µm particles). Back-flush column. Use lower-viscosity solvents (ACN over MeOH). |
| Poor Peak Shape (Tailing) [1] [3] | Secondary interactions with residual silanols on stationary phase. | Use acidic mobile phase (pH 2-4) to suppress silanol ionization. Ensure adequate buffer concentration. Use high-purity, silica-based columns. |
| Baseline Noise / Drift [3] | Contaminated mobile phase or air bubbles. | Use high-purity solvents. Degas mobile phase (vacuum filtration is effective). [2] Clean the detector flow cell. |
| Retention Time Drift [5] [2] | Inaccurate flow rate (pump issue); unstable mobile phase pH; evaporation of organic solvent. | Check pump performance and seal integrity. Use a buffered mobile phase. Prepare fresh mobile phase regularly and use sealed containers. |
The following workflow outlines a systematic approach to method development. A specific, validated protocol for an immunosuppressant drug (cyclosporine) is provided as a practical reference that can be adapted for cyclovalone [6].
Detailed Methodology from a Validated RP-HPLC Method [6]: This protocol for analyzing cyclosporine can serve as a template. You will need to experimentally determine the optimal conditions for this compound.
Key Validation Parameters Reported [6]:
Q1: How do I choose between acetonitrile and methanol? A1: Acetonitrile is generally preferred for its lower viscosity (leading to lower backpressure and higher efficiency) and better UV transparency. Methanol is a cost-effective alternative that can offer different selectivity for challenging separations. [1] [3]
Q2: When should I use a buffer instead of a simple acid like TFA? A2: Use a buffer when you need tight control over pH for a critical assay, especially when the analyte's retention is highly sensitive to minor pH changes. Simple acids like TFA are sufficient for many applications and are MS-compatible, but they offer low buffering capacity. [1]
Q3: What is a common mistake in mobile phase preparation? A3: A frequent error is measuring the pH of the mobile phase after the organic solvent has been added. pH meters are calibrated for aqueous solutions, so the pH of the aqueous buffer should be adjusted accurately before mixing it with the organic solvent. [2]
The table below summarizes core experimental data and the effects of different solvent environments on Cyclovalone, primarily derived from a foundational 2014 spectroscopic characterization study [1].
| Parameter | Description / Value | Experimental Context & Impact |
|---|---|---|
| Primary Spectroscopic Characterization | UV-Vis, FT-IR, steady-state & time-resolved fluorescence [1] | Used to elucidate intramolecular charge distribution, solvation patterns, and excited-state dynamics. |
| Solvent Polarity & H-Bonding | Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol (EtOH) [1] | Different solvents probe specific solute-solvent interactions. H-bond accepting solvents (like DMSO) strongly interact with solute protons. |
| Photostability Data | Relative degradation rates measured in 4 organic solvents via HPLC [1] | Critical finding: this compound undergoes very fast photodegradation; the rate is highly dependent on the solvent environment. |
| Key Impact of H-Bonding | Governs excited-state dynamics and photostability [1] | Controlling H-bonding is essential to stabilize the excited state and minimize competing non-radiative decay pathways, thereby potentially enhancing phototoxicity. |
Here are solutions to common experimental challenges when working with this compound.
| Question / Issue | Possible Cause | Solution / Guidance |
|---|---|---|
| How do I monitor H-bonding in my experiments? | N/A | Use a combination of FT-IR spectroscopy (to directly probe functional groups involved in H-bonds) and UV-Vis absorption spectroscopy (to observe shifts in charge transfer bands due to solvation) [1] [2]. |
| The compound degrades too quickly during fluorescence measurements. | The sample is being exposed to the excitation light source. | This compound is inherently photolabile. Minimize exposure by using neutral density filters, reducing measurement time, and working under specific light conditions. Always assess photostability via HPLC in your chosen solvent [1]. |
| Why are my results different from literature when using DMSO? | DMSO is a strong H-bond acceptor. | Strong H-bond accepting solvents like DMSO and DMF can significantly perturb the system's natural H-bonding patterns, altering its photophysical properties and dynamics [1]. This is an expected solvent effect. |
| How can I rationally design a better this compound derivative? | N/A | Consider structural modifications that inhibit specific decay pathways. For this compound, replacing the keto-enol system already removes the ESIPT pathway. Further tuning phenyl ring substituents can control electron transfer processes [1]. |
The following diagram outlines a general workflow for characterizing solute-solvent hydrogen bonding, integrating the techniques discussed.
For reliable results, follow these core methodologies as outlined in the research.
UV-Vis Absorption Spectroscopy:
FT-IR Spectroscopy:
Photostability Assessment via HPLC:
| Solvent Type | Relative Degradation Rate | Key Observations for Cyclovalone |
|---|---|---|
| Non-Polar, Inert Solvents | Lowest | An inert, non-polar environment helps stabilize the excited state by preserving intramolecular hydrogen bonds, offering the best protection against photodegradation [1]. |
| Hydrogen Bond-Donating Solvents | Moderate | These solvents interact with the ketone moiety of the molecule, perturbing its stable structure and leading to a faster degradation rate compared to inert solvents [1]. |
| Hydrogen Bond-Accepting Solvents | Highest | These solvents interact with the enolic proton, strongly disrupting the intramolecular hydrogen bonding and resulting in the fastest photodegradation [1]. |
The following methodology, adapted from research on this compound, provides a framework for quantifying its photodegradation and testing protective strategies [1].
Sample Preparation
Light Exposure
Quantification by HPLC
Q1: Why is solvent choice so critical for this compound's stability? this compound's stability is intrinsically linked to its molecular structure. Replacing the keto-enol system of curcumin with a cyclohexanone ring was designed to create a more stable excited state [1]. This stability is maximized when the molecule is in a non-polar environment that does not disrupt its internal structure. Solvents that can form hydrogen bonds with this compound interfere with this stable configuration, accelerating its deactivation and leading to rapid photodegradation [1].
Q2: What is the best way to monitor degradation in real-time? While HPLC provides quantitative data on the parent compound, real-time UV/VIS spectroscopy is an excellent complementary technique. As shown in studies with other compounds like methylene blue, you can set up a spectrometer with a broadband light source and a fast CMOS camera to capture the entire absorption spectrum simultaneously at very short intervals (e.g., every 20 ms) [2]. This allows you to observe spectral changes, such as the decrease of the main absorption peak or the appearance of new peaks from photoproducts, as they happen.
Q3: Our research requires aqueous buffers. How can we study this compound in these environments? Since this compound has poor solubility and stability in pure water, you must use a drug carrier. The research suggests incorporating this compound into hydrophobic carriers like surfactant micelles or cyclodextrins [1]. These carriers create a protective, non-polar microenvironment around the molecule, shielding it from water and mimicking the stabilizing conditions of an inert solvent.
The following diagram illustrates the core strategy for minimizing photodegradation, which is to select an experimental environment that preserves this compound's stable structure.
Solvent Impact on this compound Stability
| Problem Phenomenon | Possible Causes | Suggested Solutions & Notes |
|---|---|---|
| Low Photosensitizing Efficacy | Rapid excited-state deactivation via competing pathways [1] [2]. | Confirm solvent choice. Use inert, non-polar solvents (e.g., cyclohexane) to minimize deactivating solute-solvent interactions [1] [2]. |
| Low Photostability & Fast Degradation | High susceptibility to photodegradation, especially in certain solvents [1]. | Conduct stability tests in different solvents. Refer to the relative degradation rates below and use the most stable solvent for your application [1]. |
| Inconsistent Experimental Results | Solvent-dependent tautomerism and H-bonding patterns affect spectroscopic properties and reactivity [1] [2] [3]. | Standardize solvent and storage conditions. Protect solutions from ambient light and oxygen to slow degradation. |
This data, obtained via HPLC studies, is crucial for designing stable experiments and interpreting results [1].
| Solvent | Relative Degradation Rate |
|---|---|
| Acetonitrile | 1.00 (Reference) |
| Methanol | 1.28 |
| Dichloromethane | 1.92 |
| Chloroform | 2.33 |
The OH-stretching band provides evidence of intramolecular H-bonding, a key feature influencing stability [1].
| Sample Condition | OH-stretching Band Position | Interpretation |
|---|---|---|
| Solid State (KBr pellet) | 3430 cm⁻¹ | Indicates involvement of phenyl OH groups in H-bonds of moderate strength [1]. |
This method is essential for quantifying this compound's stability under different conditions [1].
This protocol helps characterize the molecular interactions that govern this compound's behavior [1].
This diagram illustrates that this compound is a synthetic derivative of curcumin. The key modification is the replacement of the central keto-enol system with a cyclohexanone ring, while the aromatic end-groups, crucial for many biological activities, are conserved [1] [2] [4].
This workflow shows how to use multiple spectroscopic techniques to understand how the solvent environment affects this compound's H-bonding, electronic properties, and stability, which directly impact its performance as a photosensitizer [1].
Cyclovalone (CYV) is a synthetic curcumin derivative where the keto-enolic system is replaced by a cyclohexanone ring [1]. This fundamental structural modification aims to create a more stable excited state (S1) by intentionally shutting down the primary non-radiative decay pathways found in native curcumin (CURC) [1].
The following table summarizes the key differences in their decay mechanisms [1]:
| Feature | Curcumin (CURC) | This compound (CYV) |
|---|---|---|
| Core Structure | Keto-enol system | Cyclohexanone ring |
| Primary S1 Decay Pathways | Excited-State Intramolecular Proton Transfer (ESIPT); Reketonization; Charge transfer (in H-bonding solvents) | Pathways related to ESIPT and reketonization are eliminated |
| ESIPT Possible? | Yes, the fastest non-radiative decay process | No |
| Reketonization Possible? | Yes | No |
| Effect of Structure on S1 Stability | Fast excited-state dynamics limit photosensitizer efficacy | More stable S1 state is theorized due to blocked decay pathways |
| Rationale for Design | - | Enhanced S1 stability should lead to improved phototoxic activity |
While the S1 state of this compound may be more stable, researchers should be aware of a key experimental finding: this compound undergoes very fast photodegradation in organic solvents [1]. Its photostability was found to be solvent-dependent, a critical factor to control for in experiments [1].
For researchers characterizing this compound or similar compounds, the literature suggests a multi-technique approach. The diagram below outlines a proposed workflow for investigating its photophysical properties [1].
Here are some hypothetical FAQs that would be central to a technical support center for this topic, based on the analyzed mechanism. Direct answers from the search results are provided where possible.
Q1: Why is my sample of this compound degrading during fluorescence measurements? This is a known phenomenon. This compound undergoes very fast photodegradation. You should:
Q2: The photophysical properties of my compound seem highly dependent on the solvent. Why? For curcuminoids like this compound, this is expected. The solute-solvent hydrogen bonding (H-bonding) patterns significantly influence the compound's intramolecular charge distribution and excited-state dynamics. Using IR spectroscopy is a recommended method to elucidate these H-bonding features in different environments [1].
Q3: The experimental data we have for this compound is limited. Are there any recommended resources for deeper investigation? The existing peer-reviewed literature is the primary source. The key paper on this topic is "Elucidation of the Relationships between H-Bonding Patterns and..." from Molecules (2014), which is available on PMC [1]. You may also search for more recent studies that have cited this foundational work.
What is the most promising strategy for enhancing antioxidant activity? The most effective documented strategy is the synthesis of di-Mannich base derivatives of this compound. This involves introducing aminoalkyl chains via a Mannich reaction, which has been shown to result in compounds with significantly higher antioxidant activity compared to the parent this compound molecule [1].
Which derivative showed the highest activity and what was its IC50 value? Among the synthesized derivatives, the di-Mannich base with diethylamine (compound 2a) exhibited the highest antioxidant activity. Its reported IC50 value, measured using the DPPH free radical-scavenging method, is 39.0 µM [2] [1].
What is the critical Structure-Activity Relationship (SAR) for these derivatives? The primary SAR finding is a positive correlation between the pKa of the Mannich base amine and the compound's antioxidant activity. Essentially, a higher pKa value of the secondary amine used in the synthesis predicts a lower IC50 value (indicating higher potency) in the resulting derivative [2] [1].
The table below summarizes the key data for the most active di-Mannich base derivatives of this compound as reported in the literature.
| Compound Designation | Amine Substituent | Reported IC50 (µM) | Key Structural Feature |
|---|---|---|---|
| 2a | Diethylamine | 39.0 [2] [1] | Bis-diethylaminomethyl groups |
| 2b | Dimethylamine | 65.8 [1] | Bis-dimethylaminomethyl groups |
| 2c | Morpholine | 95.5 [1] | Bis-morpholinomethyl groups |
Here are detailed methodologies for the core experiments involved in synthesizing and evaluating these derivatives.
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100The following diagrams outline the key processes and relationships for optimizing this compound derivatives.
Diagram 1: Synthesis workflow for Di-Mannich bases of this compound, illustrating the key steps from reagent preparation to purification of the final product [1].
Diagram 2: The established Structure-Activity Relationship (SAR), showing how a higher amine pKa leads to greater antioxidant activity [2] [1].
Problem: Low yield of the di-Mannich base product.
Problem: Impurities in the final product after recrystallization.
Problem: Inconsistent IC50 values in the DPPH assay.
The following diagram outlines a systematic workflow for developing and troubleshooting your synthesis process. This approach helps in methodically identifying and addressing issues that affect yield.
Here are specific methodologies you can employ at each stage of the workflow to improve your yield.
The initial condensation reaction is often a critical point for yield improvement.
| Catalyst | Reaction Temperature (°C) | Reported Yield (%) | Notes |
|---|---|---|---|
| Concentrated Sulfuric Acid | 80 | 82.6 | Highest activity in model system [1] |
| p-Toluenesulfonic Acid | 80 | 72.5 | Moderate activity [1] |
| Phosphoric Acid | 80 | 58.8 | Lower activity [1] |
| Acetic Acid | 80 | Very Low | Least effective [1] |
Developing a robust and reproducible analytical method is essential for purifying your derivative and tracking it accurately across different columns.
Based on common synthesis challenges, here are some hypothetical FAQs.
Q: My aldol condensation yield is low and I see multiple side products. What should I do?
Q: The retention time of my Cyclovalone derivative shifts when I use a different HPLC column, making it hard to identify. How can I solve this?
Q: I need to develop a purification HPLC method quickly. Any efficient approaches?
"this compound synthesis" or "curcuminoid derivative synthesis optimization".
Curcumin is a natural polyphenol that acts as a potent photosensitizer. The table below summarizes its key characteristics and experimental findings.
| Property / Aspect | Details and Experimental Data |
|---|---|
| Chemical Structure | A bis-α,β-unsaturated β-diketone, exhibits keto-enol tautomerism [1]. |
| Absorption Peak | 425 - 497 nm (Blue light region) [2] [3]. Derivatives can be designed for red-shifted absorption [3]. |
| Photodynamic Efficacy | Induces apoptosis and reduces cell viability in oral cancer cells [2]. Inactivates >99% of SARS-CoV-2 virus when used with 445 nm blue light [4]. Effectively reduces bacterial loads in food preservation and dental caries models [1] [5]. |
| Mechanism of Action | Generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation, leading to oxidative damage to cellular components [3] [1]. |
| Key Challenge | Poor water solubility, rapid degradation, and low systemic bioavailability [2] [6]. |
| Common Solution | Use of nanocarriers (zein nanocapsules, polymer micelles) and solvents (DMSO) to improve stability, delivery, and efficacy [2] [1] [5]. |
The methodology for evaluating curcumin's photosensitizing effects typically involves the following steps:
The following diagram illustrates this general workflow for a Photodynamic Therapy (PDT) experiment.
The extensive research on curcumin highlights several key points for your comparison guide:
The table below summarizes key information on this compound and several natural compounds known for their anti-inflammatory properties.
| Compound | Classification | Reported Anti-inflammatory Activities & Key Data | Research Status |
|---|
| This compound | Synthetic curcumin derivative | COX inhibitor [1]. IC₅₀ = 6.68 μM (inhibition of NO production in RAW264.7 cells) [1]. Inhibits proliferation in various cancer cell lines (e.g., IC₅₀ of 3.73 μM in HT-29 cells) [1]. | Early research; defined molecular mechanism but limited direct comparative studies. | | Curcumin | Natural polyphenol | Multi-target pathway modulator: Inhibits NF-κB, MAPK, JAK-STAT, and NLRP3 pathways; activates Nrf2 [2] [3]. Low oral bioavailability (~1%), rapid metabolism [4]. | Extensively researched; numerous in vitro, in vivo, and clinical studies. | | Resveratrol | Natural polyphenol | Modulates SIRT1, NF-κB, and COX pathways [4] [5]. Suppresses T-cell/B-cell activity and cytokine production (e.g., IL-6, TNF-α) [6]. Low oral bioavailability (<1%) [4]. | Well-studied; known for SIRT1 activation and anti-aging research. | | Pterostilbene | Natural dimethylated resveratrol analog | Similar targets as resveratrol (SIRT1, NF-κB) [4]. Showed superior efficacy to curcumin and resveratrol in reducing IL-6 and TNF-α in a THP-1 cell study [4]. High oral bioavailability (~80%) [4]. | Emerging research with promising pharmacokinetic profile. |
Here are some key experimental approaches and findings from the literature that illustrate how the anti-inflammatory activity of these compounds is often validated.
The following diagram illustrates the complex signaling pathways through which these natural compounds exert their anti-inflammatory effects, highlighting their multi-target nature.
This diagram illustrates a key differentiator: while This compound is characterized as a COX inhibitor, compounds like curcumin exhibit a broader, multi-target mechanism, modulating several major inflammatory pathways simultaneously [2] [1].
For researchers, the current data suggests:
The following table summarizes the key experimental data for Cyclovalone and its Mannich base derivatives, highlighting their free radical-scavenging potency as measured by the DPPH method [1] [2] [3].
| Compound Name | Amine Component | Antioxidant Activity (IC₅₀ in µM) |
|---|---|---|
| This compound (Parent Compound) | -- | Not specified (served as the baseline) |
| Derivative 2a | Diethylamine | 39.0 |
| Derivative 2b | Dimethylamine | Not specified in provided excerpts |
| Derivative 2c | Morpholine | Not specified in provided excerpts |
The study identified a clear Structure-Activity Relationship (SAR): the antioxidant activity of these Mannich base derivatives increases with the higher pKa of the amine component [1]. This explains why derivative 2a, incorporating the higher pKa diethylamine group, showed the strongest activity.
The data in the table above was generated through the following standardized experimental workflow [1]:
This process is summarized in the diagram below:
While direct comparative data for this compound derivatives is sparse, the literature confirms that Mannich base derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities [4]. The introduction of an aminomethyl group via the Mannich reaction can enhance a drug's water solubility or lipophilicity, thereby improving its bioavailability [4].
Mannich bases derived from other natural product scaffolds have demonstrated a wide range of pharmacological effects, which underscores the potential of this compound derivatives for similar multi-faceted applications [4] [5] [6]:
Based on the available information, here are suggestions for a deeper analysis:
While a specific IC₅₀ for the parent cyclovalone molecule was not located, a recent study synthesized and evaluated a series of novel di-Mannich bases of this compound for their free radical-scavenging activity [1]. The results for the most active compound in this series are as follows:
| Compound Description | IC₅₀ Value (DPPH Assay) |
|---|---|
| (2E,6E)-2,6-bis({3-[(diethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)cyclohexan-1-one (A di-Mannich base derivative of this compound with diethylamine) [1] | 39.0 µM [1] |
The study also established a structure-activity relationship (SAR), finding that the antioxidant activity of these derivatives increases with the higher pKa of the Mannich base side chain [1].
The IC₅₀ value in the table above was determined using the widely adopted DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging assay [1]. The methodology can be broken down into the following steps:
Mechanism of Action: The DPPH assay is an electron transfer-based method. The DPPH• is a stable free radical with a deep violet color, which absorbs light at 517 nm. When an antioxidant molecule donates an electron or a hydrogen atom to DPPH•, it becomes reduced to a pale yellow non-radical form (DPPH-H). The degree of color fading is directly proportional to the antioxidant's scavenging capacity [2] [3].
Calculation: The antioxidant activity is expressed as the percentage of DPPH radical scavenged, calculated from the absorbance measurements. The IC₅₀ value is then determined by plotting the scavenging percentage against the concentration of the antioxidant and finding the concentration required to achieve 50% scavenging [1].
To help with your comparison, here is some additional context on this compound:
| Cell Line | Description | IC₅₀ Value |
|---|---|---|
| CNE | Human nasopharyngeal carcinoma cells | 17.6 µM [4] |
| HT-29 | Human colon adenocarcinoma cells | 3.73 µM [4] |
| PANC-1 | Human pancreatic carcinoma cells | 4.43 µM [4] |
| PC-3 | Human prostate adenocarcinoma cells | 5.89 µM [4] |
Cyclovalone is a synthetic derivative of curcumin, designed to have a more stable excited state by replacing the keto-enolic system with a cyclohexanone ring. This modification aims to enhance its efficacy as a photosensitizer [1] [2].
The proposed enhancement mechanism hinges on inhibiting a key deactivation pathway. For many natural curcuminoids, a primary non-radiative decay pathway is Excited-State Intramolecular Proton Transfer (ESIPT), which dissipates energy that could otherwise be used for photosensitization [1] [2]. The structural modification in this compound is intended to prevent ESIPT, thereby stabilizing the excited state and increasing the probability of phototoxic reactions, such as the generation of reactive oxygen species (ROS) [1] [2].
The following diagram illustrates the core hypothesis behind this compound's design and its expected behavior compared to curcumin.
Experimental studies on this compound have focused on its photophysical properties and excited-state dynamics. The table below summarizes the key findings from the available research.
| Property / Assay | Findings for this compound | Experimental Context & Notes |
|---|---|---|
| Excited-State Dynamics | Exhibited very fast photodegradation in organic solvents [1]. | Studied via HPLC; relative degradation rates calculated in four solvents [1] [2]. |
| Hydrogen Bonding | Intramolecular H-bonding patterns were characterized [1]. | Investigated using IR spectroscopy in different solvents to understand solvation patterns [1] [2]. |
| ROS Generation | Proposed as the mechanism for enhanced phototoxicity, but direct quantitative data is not provided in the available sources [1]. | The design aims to favor energy transfer leading to ROS, but specific yield measurements (e.g., singlet oxygen quantum yield) are needed for validation. |
To validate phototoxicity mechanisms, researchers employed several detailed experimental protocols:
Based on the available information, the following gaps prevent a full comparative validation:
To proceed with your comparison guide, you may need to consult specialized scientific databases or original research articles for the missing quantitative and biological data. The existing research strongly supports the proposed mechanism for this compound but remains largely focused on the initial photophysical characterization.
This compound is a synthetic curcumin analog where the central keto-enolic moiety is replaced by a cyclohexanone ring. This table summarizes the core structure and key derivatives for comparison.
| Compound Name | Core Structure / R Group | Key Structural Features | Primary Investigated Activity |
|---|
| This compound (Parent Compound) | (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [1] | Cyclohexanone core instead of curcumin's diketone; phenolic hydroxyl and methoxy groups on phenyl rings [2] [1]. | Antioxidant, Anti-inflammatory, Photostability [2] [1] [3] | | Di-Mannich Base 2a (Example Derivative) | R = -CH₂N(C₂H₅)₂ [1] | Diethylaminoalkyl chains introduced at the phenolic hydroxyl groups via Mannich reaction [1]. | Antioxidant (Radical Scavenging) [1] | | Di-Mannich Base 2b (Example Derivative) | R = -CH₂N(CH₃)₂ [1] | Dimethylaminoalkyl chains introduced via Mannich reaction [1]. | Antioxidant (Radical Scavenging) [1] | | Asymmetric Curcuminoid (Conceptual Analog) | Asymmetric phenyl substituents (not a this compound derivative, but a relevant synthetic strategy) [3] | Different substituents on the two aromatic rings, disrupting molecular symmetry [3]. | Photosensitizing / Singlet Oxygen Generation [3] |
Experimental data from key studies provides quantitative insights into the effects of these structural changes.
Table 1: Antioxidant Activity of this compound and its Di-Mannich Base Derivatives [1]
| Compound | Assay | Result (IC₅₀) | Experimental Conditions |
|---|---|---|---|
| This compound (1) | DPPH Radical Scavenging | Not specified in results | Methodology: Sample solutions in DMSO mixed with methanolic DPPH solution, incubated in dark for 30 min, absorbance measured at 517 nm [1]. |
| Di-Mannich Base 2a (Diethylamino) | DPPH Radical Scavenging | 39.0 µM [1] | | | Di-Mannich Base 2b (Dimethylamino) | DPPH Radical Scavenging | 65.2 µM [1] | |
Table 2: Photophysical Properties of this compound vs. Curcumin [2] [3]
| Property | This compound | Curcumin | Experimental Context |
|---|---|---|---|
| Central Core | Cyclohexanone [2] | Keto-enol (β-diketone) [2] | Structural modification to improve stability. |
| Key Excited-State Decay Pathway | ESIPT and reketonization pathways are not possible due to saturated core [2]. | Dominated by Excited-State Intramolecular Proton Transfer (ESIPT), leading to fast deactivation [2] [3]. | Studied via time-resolved fluorescence; relevant for photosensitizing efficacy [2]. |
| Photostability | Undergoes rapid photodegradation in organic solvents [2]. | Fast hydrolysis at neutral/basic pH [2]. | Stability is a key limiting factor for application [2]. |
To facilitate the replication and critical evaluation of this data, here are the detailed methodologies from the cited works.
1. Synthesis of Di-Mannich Bases of this compound [1]
2. Evaluation of Antioxidant Activity via DPPH Assay [1]
3. Investigation of Excited-State Dynamics [2]
The following diagrams illustrate the core strategic concepts and experimental workflows discussed in the research.
This diagram outlines the primary strategies used to modify this compound's structure to enhance its bioactivity.
This flowchart details the standard experimental workflow for synthesizing and testing Di-Mannich base derivatives.
The available data indicates that structural modification, particularly through the Mannich reaction, is a viable strategy to enhance the bioactivity of this compound. Future work could focus on combining these strategies to create asymmetric this compound derivatives with improved photostability and targeted delivery.
| Compound | Amine Substituent | Amine pKa | Antioxidant IC₅₀ (µM) |
|---|---|---|---|
| 2a | Diethylamine | 11.0 | 39.0 [1] |
| 2b | Dimethylamine | 10.7 | 112.0 [1] |
| 2c | Morpholine | 8.3 | 218.0 [1] |
| Parent Compound (1) | This compound (No amine) | — | 144.2 [2] |
The data supporting this pKa-activity relationship was generated through standardized experimental protocols.
The relationship between pKa and antioxidant activity can be understood through the following logical pathway:
A higher pKa of the parent amine results in a more basic Mannich base. The amine group, through its electron-donating effect, enhances the electron density on the phenolic ring of the this compound structure. This increased electron density stabilizes the phenoxyl radical formed when the phenolic hydroxyl group donates a hydrogen atom to neutralize a free radical, thereby making the antioxidant reaction more favorable [1].